3-Chloropyrrolidine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloropyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYCJOGGRXQIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539611 | |
| Record name | 3-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10603-49-3 | |
| Record name | 3-Chloropyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10603-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloropyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30539611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3-chloropyrrolidine and its hydrochloride salt. The information is presented in a structured format to facilitate easy access and comparison, intended for use in research, and drug development. This document includes key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for its application in synthesis.
Quantitative Physicochemical Data
The following tables summarize the key physicochemical properties of this compound and its hydrochloride salt, compiled from various chemical data sources.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 10603-49-3 | [1] |
| Molecular Formula | C₄H₈ClN | [1] |
| Molecular Weight | 105.56 g/mol | [1] |
| Exact Mass | 105.0345270 Da | [1] |
| Density | 1.1 g/cm³ | |
| Boiling Point | 66-88 °C @ 100 Torr | |
| Flash Point | 45 °C | |
| logP (XLogP3) | 0.6 | [1] |
| pKa (Predicted) | 8.92 ± 0.10 | |
| Topological Polar Surface Area (PSA) | 12 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
Table 2: Physicochemical Properties of this compound Hydrochloride
| Property | Value | Source(s) |
| CAS Number | 10603-47-1 | |
| Molecular Formula | C₄H₉Cl₂N | [2] |
| Molecular Weight | 142.03 g/mol | [2] |
| Appearance | White solid | |
| Solubility | High solubility in water and polar aprotic solvents (e.g., DMSO, methanol) | |
| Storage Temperature | Room Temperature or 2-8 °C |
Experimental Protocols
Detailed experimental methodologies for determining the key physicochemical properties of amines like this compound are outlined below. These are generalized protocols and may require optimization for specific laboratory conditions and equipment.
2.1. Determination of Boiling Point (Micro Method)
This method is suitable for small quantities of liquid samples.[3][4]
-
Apparatus: Thiele tube, thermometer, small test tube (e.g., Durham tube), capillary tube (sealed at one end), heating oil (e.g., mineral oil), and a heat source.[3][4]
-
Procedure:
-
A small amount of the liquid sample (approximately 0.5 mL) is placed into the small test tube.
-
A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[4]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[4]
-
The assembly is placed in a Thiele tube containing heating oil, making sure the rubber band or attachment is above the oil level.[5]
-
The side arm of the Thiele tube is gently heated, which circulates the oil and heats the sample uniformly.[5]
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube. Heating should continue until a continuous and rapid stream of bubbles is observed.[5]
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
-
2.2. Determination of Density
The density of a liquid amine can be determined using a pycnometer or a digital densitometer.
-
Apparatus: Pycnometer (a glass flask with a precise volume), analytical balance, and a temperature-controlled water bath.
-
Procedure (Pycnometer Method):
-
The empty pycnometer is cleaned, dried, and its mass is accurately weighed.
-
The pycnometer is filled with the amine sample, ensuring no air bubbles are trapped, and placed in a water bath at a constant temperature until thermal equilibrium is reached.
-
The pycnometer is removed from the bath, carefully dried on the outside, and its mass is weighed again.
-
The mass of the amine is determined by subtracting the mass of the empty pycnometer.
-
The density is calculated by dividing the mass of the amine by the calibrated volume of the pycnometer.
-
For higher accuracy, the procedure is repeated with a reference liquid of known density (e.g., distilled water) to calibrate the exact volume of the pycnometer at the experimental temperature.
-
2.3. Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in water and acidic solutions can be performed as follows.[6][7]
-
Apparatus: Test tubes, vortex mixer or stirring rods, pH paper or pH meter, and graduated pipettes.[7]
-
Procedure for Water Solubility:
-
Add a specific volume or mass of this compound (e.g., 5 drops or a pre-weighed amount) to a test tube.[7]
-
Add a measured volume of distilled water (e.g., 2 mL) to the test tube.[7]
-
Vigorously mix the contents by tapping or using a vortex mixer.[7]
-
Observe whether the amine dissolves completely to form a homogeneous solution or if it remains as a separate phase.[7]
-
-
Procedure for Solubility in Acidic Solution:
2.4. Determination of pKa (Potentiometric Titration)
Potentiometric titration is a precise method for determining the dissociation constant (pKa) of an amine.[8][9]
-
Apparatus: pH meter with a combination pH electrode, a burette, a beaker, a magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and the amine sample of known concentration.[9]
-
Procedure:
-
A known volume and concentration of the this compound solution is placed in a beaker with a magnetic stir bar.
-
The pH electrode is calibrated using standard buffer solutions (e.g., pH 4, 7, and 10) and then immersed in the amine solution.[9]
-
The initial pH of the amine solution is recorded.
-
A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from the burette.
-
After each addition of the acid, the solution is stirred to ensure homogeneity, and the pH is recorded once the reading stabilizes.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the recorded pH values against the volume of acid added.
-
The pKa is determined from the pH at the half-equivalence point, which is the point on the curve where half of the amine has been neutralized.[8]
-
Logical Workflow and Visualization
This compound is a valuable building block in organic synthesis, often utilized in nucleophilic substitution reactions where the pyrrolidine ring is introduced into a target molecule. The following diagram illustrates a generalized workflow for such a synthetic application.
References
- 1. This compound | C4H8ClN | CID 13401990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. chemhaven.org [chemhaven.org]
- 7. moorparkcollege.edu [moorparkcollege.edu]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
3-Chloropyrrolidine: A Technical Guide for Researchers
CAS Number: 10603-49-3
Chemical Formula: C₄H₈ClN
Molecular Weight: 105.57 g/mol
Introduction
3-Chloropyrrolidine is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and biologically active molecules. Its pyrrolidine core, a five-membered nitrogen-containing saturated ring, is a prevalent scaffold in numerous natural products and synthetic drugs. The presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications, making it a versatile intermediate for drug discovery and development professionals. This technical guide provides an in-depth overview of this compound, encompassing its chemical structure, physicochemical properties, synthesis protocols, spectroscopic data, and applications in medicinal chemistry.
Chemical Structure and Properties
This compound consists of a saturated pyrrolidine ring with a chlorine atom substituted at the third carbon atom. The presence of a stereocenter at the C-3 position means that this compound can exist as two enantiomers, (S)-3-chloropyrrolidine and (R)-3-chloropyrrolidine. The hydrochloride salt form is also commonly used to improve its stability and solubility in polar solvents.[1]
Structure:
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₈ClN | [2] |
| Molecular Weight | 105.57 g/mol | [2] |
| CAS Number | 10603-49-3 | [2] |
| Boiling Point | 148 °C (for 3-chloropyridine, a related compound) | [3] |
| Density | 1.194 g/cm³ at 25 °C (for 3-chloropyridine) | [3] |
| Solubility | Highly soluble in water and polar aprotic solvents (as hydrochloride salt) | [1] |
Synthesis
The synthesis of this compound, particularly its enantiomerically pure forms, is of significant interest. A common strategy involves the chlorination of a pyrrolidine precursor.
General Synthetic Approach for (S)-3-Chloropyrrolidine Hydrochloride[1]
A plausible synthetic route to obtain the (S)-enantiomer involves the following conceptual steps:
-
N-Protection: The pyrrolidine nitrogen is protected, for example, with a tert-butoxycarbonyl (Boc) group to prevent side reactions.
-
Chlorination: The protected pyrrolidine is then subjected to enantioselective chlorination at the 3-position. This can be achieved using various chlorinating agents and chiral catalysts.
-
Deprotection: The protecting group is removed from the nitrogen atom.
-
Resolution: If a racemic mixture is obtained, chiral chromatography or enzymatic methods can be employed to resolve the enantiomers.
-
Salt Formation: The desired (S)-enantiomer is treated with hydrochloric acid to form the stable hydrochloride salt.
Caption: General synthetic workflow for (S)-3-chloropyrrolidine hydrochloride.
Spectroscopic Data
The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Below is a summary of expected spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound hydrochloride would be expected to show complex multiplets for the pyrrolidine ring protons. The proton attached to the carbon bearing the chlorine atom (H-3) would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing effect of the chlorine. The protons on the carbons adjacent to the nitrogen atom (H-2 and H-5) would also be shifted downfield.
-
¹³C NMR: The carbon NMR spectrum would show four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom bonded to the chlorine (C-3) would resonate at the most downfield position among the non-nitrogen-bonded carbons. The carbons adjacent to the nitrogen (C-2 and C-5) would also be shifted downfield. For similar compounds like 1-chloropropane, the carbon attached to the chlorine appears around 45 ppm.[4]
Mass Spectrometry (MS)
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).[5] This would result in two peaks for the molecular ion (M⁺ and M+2) separated by two mass-to-charge units (m/z), with the M+2 peak having an intensity of about one-third of the M⁺ peak.[5] Fragmentation would likely involve the loss of a chlorine radical or cleavage of the pyrrolidine ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would display characteristic absorption bands for the functional groups present. Key expected peaks include:
-
N-H stretch: A broad band in the region of 3300-3500 cm⁻¹ for the secondary amine.
-
C-H stretch: Strong absorptions in the 2850-2960 cm⁻¹ region corresponding to the sp³ C-H bonds of the pyrrolidine ring.
-
C-Cl stretch: A band in the fingerprint region, typically between 600 and 800 cm⁻¹, which is characteristic of the carbon-chlorine bond.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of various pharmaceutical agents. Its utility stems from the ability to introduce the pyrrolidine motif and the reactivity of the C-Cl bond for nucleophilic substitution reactions.
Precursor for Antiviral and Neurological Drugs
(S)-3-Chloropyrrolidine hydrochloride is utilized as a precursor in the synthesis of chiral amines and heterocyclic compounds.[1] It has been incorporated into protease inhibitors targeting RNA viruses and in the development of dopamine receptor modulators for conditions like Parkinson's disease.[1]
Role in the Synthesis of Varenicline
While not a direct starting material, derivatives of 3-substituted pyrrolidines are structurally related to key intermediates in some synthetic routes to varenicline, a medication used for smoking cessation. The synthesis of varenicline involves the construction of a complex tetracyclic ring system, and the pyrrolidine moiety is a core component.
Caption: Conceptual workflow illustrating the role of pyrrolidine derivatives in varenicline synthesis.
Toxicology and Safety
Conclusion
This compound is a valuable and versatile chemical intermediate for the pharmaceutical and life sciences industries. Its unique structural features, including the pyrrolidine scaffold and the reactive chlorine atom, make it an important building block for the synthesis of complex and biologically active molecules. Further research into its synthesis, reactivity, and biological applications is likely to continue to yield novel therapeutic agents. Researchers and drug development professionals should handle this compound with care, adhering to all safety guidelines, while exploring its potential in the creation of new medicines.
References
- 1. (S)-3-Chloropyrrolidine hydrochloride (1072227-55-4) for sale [vulcanchem.com]
- 2. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Chloropyridine - Safety Data Sheet [chemicalbook.com]
- 4. Previous spectra [qorganica.qui.uam.es]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. jubilantingrevia.com [jubilantingrevia.com]
In-Depth Technical Guide to the Spectral Data of 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3-chloropyrrolidine, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of public domain spectral data for this compound, this guide also furnishes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These protocols are intended to assist researchers in acquiring and interpreting spectral data should they synthesize or handle this compound.
Quantitative Spectral Data
For researchers synthesizing this compound, the following tables provide a template for recording and organizing the spectral data. Predicted values based on standard chemical shift and fragmentation principles are provided for guidance.
Nuclear Magnetic Resonance (NMR) Spectral Data
Table 1: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| Predicted | ||||
| ~4.4 - 4.6 | m | 1H | H-3 | |
| ~3.2 - 3.5 | m | 2H | H-2a, H-5a | |
| ~2.9 - 3.2 | m | 2H | H-2b, H-5b | |
| ~2.2 - 2.4 | m | 2H | H-4 | |
| ~2.0 - 2.5 (broad) | s | 1H | N-H |
Table 2: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Predicted | |
| ~60 - 62 | C-3 |
| ~52 - 54 | C-2 |
| ~46 - 48 | C-5 |
| ~35 - 37 | C-4 |
Infrared (IR) Spectral Data
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| ~3300 - 3400 | Medium, Broad | N-H Stretch |
| ~2850 - 2960 | Medium-Strong | C-H Stretch (aliphatic) |
| ~1450 - 1470 | Medium | C-H Bend (scissoring) |
| ~1000 - 1200 | Medium-Strong | C-N Stretch |
| ~650 - 800 | Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Predicted | ||
| 105/107 | [M]⁺ (Molecular Ion, chlorine isotope pattern) | |
| 70 | [M - Cl]⁺ | |
| 43 | [C₂H₅N]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectral data of a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the sample's solubility and the desired chemical shift reference.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimal resolution.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence (e.g., zg30). Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to deduce proton connectivity.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of neat liquid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
If the sample is a solid salt (e.g., hydrochloride), a small amount of the solid can be pressed firmly against the crystal.
-
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically process the data and display the spectrum in terms of transmittance or absorbance versus wavenumber.
-
Identify and label the major absorption bands and correlate them to specific functional groups (e.g., N-H, C-H, C-N, C-Cl).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the molecular formula and structure from the fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the sample is volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane or methanol) and inject it into the GC. The compound will be separated from impurities and then introduced into the mass spectrometer.
-
Direct Infusion: Dissolve the sample in a suitable solvent and infuse it directly into the ion source using a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a common technique for GC-MS. The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for direct infusion. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).
-
-
Data Acquisition and Analysis:
-
The detector records the abundance of ions at each m/z value.
-
Identify the molecular ion peak [M]⁺ (in EI) or the protonated molecule peak [M+H]⁺ (in ESI). The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the M peak due to the natural abundance of the ³⁷Cl isotope.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.
Caption: Workflow for the spectral characterization of this compound.
Synthesis of 3-Chloropyrrolidine starting materials
An In-depth Technical Guide to the Synthesis of 3-Chloropyrrolidine Starting Materials
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] Its derivatives are crucial precursors for a wide range of pharmaceuticals, including antiviral, anti-inflammatory, and anti-cancer agents.[1][2] this compound, in particular, serves as a versatile building block, enabling the introduction of various functionalities at the 3-position through nucleophilic substitution. This guide provides a detailed overview of established synthetic routes to this compound, focusing on common starting materials, key transformations, and detailed experimental protocols.
Synthesis Route 1: From Pyrrolidin-3-ol
The most direct approach to this compound is the chlorination of its corresponding alcohol, pyrrolidin-3-ol. This method is efficient and can be adapted for both racemic and enantiomerically pure forms, depending on the starting alcohol. The key transformation is the substitution of the hydroxyl group with a chloride ion, typically using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
The general workflow involves the activation of the hydroxyl group by the chlorinating agent, followed by an Sₙ2 attack by the chloride ion. The use of an appropriate nitrogen-protecting group (e.g., Boc, Cbz) is often necessary to prevent side reactions with the pyrrolidine nitrogen.
Caption: General workflow for the synthesis of this compound from pyrrolidin-3-ol.
Experimental Protocol: Chlorination of N-Boc-pyrrolidin-3-ol
This protocol is based on standard organic chemistry procedures for alcohol chlorination.
-
Protection: Dissolve pyrrolidin-3-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add a base like triethylamine (1.2 eq). Cool the mixture to 0 °C.
-
Reaction: Slowly add a solution of Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidin-3-ol.
-
Chlorination: Dissolve N-Boc-pyrrolidin-3-ol (1.0 eq) in anhydrous DCM and cool to 0 °C. Slowly add thionyl chloride (1.5 eq).
-
Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 3-5 hours.
-
Quenching: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude N-Boc-3-chloropyrrolidine.
-
Deprotection: Dissolve the crude product in a solution of HCl in methanol or dioxane (e.g., 4M HCl). Stir at room temperature for 2-4 hours.[3]
-
Isolation: Concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a solid.
| Step | Key Reagents | Typical Solvents | Temperature | Typical Yield |
| Protection | (Boc)₂O, Triethylamine | Dichloromethane | 0 °C to RT | >95% |
| Chlorination | Thionyl Chloride (SOCl₂) | Dichloromethane | 0 °C to RT | 80-90% |
| Deprotection | HCl in Dioxane/Methanol | Dioxane or Methanol | Room Temperature | >95% |
Synthesis Route 2: From trans-4-Hydroxy-L-proline
trans-4-Hydroxy-L-proline is an inexpensive, naturally occurring amino acid, making it an attractive chiral starting material for the enantioselective synthesis of (3S,4R)- or (3R,4R)-functionalized pyrrolidines. The synthesis of this compound from this precursor involves decarboxylation, protection of the nitrogen, and stereospecific conversion of the hydroxyl group to a chloride.
The conversion of the hydroxyl group requires a reaction that proceeds with inversion of stereochemistry (Sₙ2), such as the Appel reaction (using PPh₃ and CCl₄) or by converting the alcohol to a good leaving group (e.g., tosylate, mesylate) followed by substitution with a chloride source (e.g., LiCl).
Caption: Chiral synthesis pathway from trans-4-hydroxy-L-proline.
Experimental Protocol: Synthesis from trans-4-Hydroxy-L-proline
This protocol outlines a multi-step synthesis including decarboxylation and stereoinvertive chlorination.[4]
-
Decarboxylation: Heat trans-4-hydroxy-L-proline in a high-boiling point solvent (e.g., diphenyl ether) at reflux to effect decarboxylation. The resulting (4R)-pyrrolidin-4-ol is typically distilled directly from the reaction mixture.
-
N-Protection: Protect the resulting amino alcohol with a suitable protecting group (e.g., Boc) as described in the previous protocol to yield N-Boc-(4R)-pyrrolidin-4-ol.
-
Chlorination (Appel Reaction):
-
Dissolve triphenylphosphine (PPh₃) (1.5 eq) in anhydrous acetonitrile or carbon tetrachloride (CCl₄).
-
Add a solution of N-Boc-(4R)-pyrrolidin-4-ol (1.0 eq) in the same solvent.
-
Heat the reaction mixture to reflux and stir for 12-24 hours until the starting material is consumed.
-
-
Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the residue by column chromatography to isolate N-Boc-(3S)-3-chloropyrrolidine.
-
Deprotection: Remove the Boc group using acidic conditions as previously described to yield (3S)-3-chloropyrrolidine hydrochloride.
| Step | Key Reagents | Typical Solvents | Temperature | Stereochemistry |
| Decarboxylation | Heat | Diphenyl Ether | Reflux (>250 °C) | Retained |
| N-Protection | (Boc)₂O | Dichloromethane | Room Temperature | Retained |
| Chlorination | PPh₃, CCl₄ | Acetonitrile or CCl₄ | Reflux | Inversion (Sₙ2) |
| Deprotection | HCl | Dioxane or Methanol | Room Temperature | Retained |
Synthesis Route 3: From L-Aspartic Acid
L-Aspartic acid is another readily available chiral building block. The synthesis of this compound from this starting material is more complex, involving the formation of the pyrrolidine ring and several functional group interconversions. A common strategy involves the reduction of the carboxylic acid groups, formation of a cyclic intermediate, and subsequent manipulation of the functional groups.
A plausible route involves the protection of the amine, selective reduction of the β-carboxylic acid, conversion of the α-carboxylic acid to an amine (e.g., via a Curtius rearrangement), cyclization, and finally, chlorination of the resulting hydroxyl group.
Caption: A conceptual multi-step pathway from L-aspartic acid.
Experimental Protocol: Key Transformations
Detailed, end-to-end protocols for this specific transformation are less common in single literature reports and often constitute proprietary industrial processes. However, the key steps are well-established reactions.
-
N-Protection and Esterification: L-Aspartic acid is first protected, for example, as its N-Benzyloxycarbonyl (Cbz) derivative.[5] Subsequent reaction with an alcohol under acidic conditions can yield a mixture of mono- and di-esters, from which the β-monoester can be isolated.
-
Curtius Rearrangement:
-
The free α-carboxylic acid is converted to an acyl azide, for instance, by reacting it with diphenylphosphoryl azide (DPPA) or by converting it to an acid chloride followed by reaction with sodium azide.
-
Heating the acyl azide in an inert solvent induces rearrangement to an isocyanate.
-
Trapping the isocyanate with an alcohol (e.g., benzyl alcohol) yields a carbamate-protected amine.[6]
-
-
Reduction and Cyclization: The ester and carbamate groups are reduced, typically using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This reduction can lead to the formation of the corresponding amino alcohol, which may cyclize in situ or upon workup to form the protected pyrrolidin-3-ol.[7]
-
Chlorination and Deprotection: The resulting N-protected pyrrolidin-3-ol is then chlorinated and deprotected as described in Route 1.
| Transformation | Key Reagents | Purpose | Reference Reaction Type |
| Protection | Cbz-Cl or (Boc)₂O | Protect amine | Schotten-Baumann |
| Rearrangement | DPPA or SOCl₂/NaN₃ | Convert COOH to NH₂ | Curtius Rearrangement[6] |
| Reduction | LiAlH₄ or NaBH₄ | Reduce esters/amides | Hydride Reduction[7] |
| Cyclization | Spontaneous or Base/Acid | Form pyrrolidine ring | Intramolecular Amination |
This guide highlights the primary synthetic strategies for obtaining this compound, a valuable intermediate in drug discovery. The choice of starting material—pyrrolidin-3-ol for directness, trans-4-hydroxy-L-proline for chirality, or L-aspartic acid for a fundamental chiral pool approach—will depend on factors such as cost, scale, and desired stereochemistry. The provided protocols and data offer a solid foundation for researchers to implement and adapt these syntheses in a laboratory setting.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. trans-4-Hydroxy-L-proline methyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride - Google Patents [patents.google.com]
- 5. US4523026A - Synthesis of N-benzyloxycarbonyl-L-aspartic acid - Google Patents [patents.google.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Core Reactivity of 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. Its reactivity is characterized by the interplay between the secondary amine functionality and the C-3 chloro substituent. This guide provides a comprehensive overview of the fundamental reactivity of this compound, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its application in synthetic chemistry. The strategic use of N-protection to modulate reactivity and achieve selective C-3 functionalization is a central theme.
Core Reactivity Principles
The chemical behavior of this compound is primarily dictated by two key features: the nucleophilic and basic secondary amine, and the electrophilic C-3 carbon atom bearing a chlorine leaving group. These two centers can react independently or influence each other's reactivity.
-
N-Functionalization: The secondary amine readily undergoes typical amine reactions such as N-alkylation and N-acylation. These reactions are often performed to introduce desired substituents or to protect the nitrogen, thereby preventing its interference in subsequent reactions at the C-3 position.
-
C-3 Functionalization: The carbon-chlorine bond at the C-3 position is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups. This is a key transformation for the synthesis of diverse pyrrolidine libraries.
-
Elimination: Under basic conditions, this compound can undergo elimination of hydrogen chloride to form 2,3-dihydro-1H-pyrrole (also known as 3-pyrroline).
The reactivity at the C-3 position is significantly influenced by the state of the pyrrolidine nitrogen. Protonation of the nitrogen under acidic conditions or its protection with an electron-withdrawing group, such as a tert-butyloxycarbonyl (Boc) group, deactivates the ring and can influence the regioselectivity and stereoselectivity of reactions.
N-Functionalization Reactions
The pyrrolidine nitrogen can be readily functionalized using standard procedures for secondary amines.
N-Acylation
N-acylation is a common strategy to protect the pyrrolidine nitrogen and prevent its participation in subsequent reactions. The resulting amide is less nucleophilic and basic. A typical procedure involves the reaction of this compound with an acylating agent in the presence of a base.
Experimental Protocol: N-Boc Protection of this compound
This procedure is based on standard N-Boc protection methodologies for secondary amines.
Materials and Equipment:
-
This compound hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a stirred solution of this compound hydrochloride (1.0 eq) in DCM at 0 °C, add triethylamine (2.2 eq) dropwise.
-
Allow the mixture to stir for 15 minutes.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-Boc-3-chloropyrrolidine can be purified by flash column chromatography.
N-Alkylation
N-alkylation introduces an alkyl group onto the pyrrolidine nitrogen. This can be achieved by reacting this compound with an alkyl halide in the presence of a base.
Experimental Protocol: N-Alkylation of this compound
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq) and the alkyl halide (1.1 eq).
-
Heat the mixture to reflux and stir for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the N-alkylated-3-chloropyrrolidine.
Nucleophilic Substitution at C-3
The introduction of substituents at the C-3 position of the pyrrolidine ring is a cornerstone of its use in medicinal chemistry. These reactions are typically performed on N-protected this compound to avoid side reactions at the nitrogen. The following protocols are based on the reaction of N-Boc-3-chloropyrrolidine.
Workflow for C-3 Nucleophilic Substitution
Caption: General workflow for C-3 nucleophilic substitution.
Reaction with Azide
The introduction of an azide group provides a versatile handle for further transformations, such as reduction to an amine or participation in click chemistry.
Experimental Protocol: Synthesis of N-Boc-3-azidopyrrolidine
Materials and Equipment:
-
N-Boc-3-chloropyrrolidine
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
To a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in DMF, add sodium azide (1.5 eq).
-
Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield N-Boc-3-azidopyrrolidine.
Reaction with Cyanide
The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, making it a valuable synthetic intermediate.
Experimental Protocol: Synthesis of N-Boc-3-cyanopyrrolidine
This protocol is adapted from a procedure using the corresponding mesylate.
Materials and Equipment:
-
N-Boc-3-chloropyrrolidine
-
Sodium cyanide (NaCN)[1]
-
N,N-Dimethylformamide (DMF)[1]
-
Round-bottom flask, magnetic stirrer, heating mantle
Procedure:
-
Prepare a solution of N-Boc-3-chloropyrrolidine (1.0 eq) and sodium cyanide (5.0 eq) in DMF.[1]
-
Stir the reaction mixture at 100 °C for 16 hours.[1]
-
After completion, cool the mixture to room temperature, pour it into water, and extract with ethyl acetate.[1]
-
Combine the organic phases, wash sequentially with water and saturated saline, and dry over anhydrous sodium sulfate.[1]
-
After filtration, concentrate the organic phase under reduced pressure.[1]
-
Purify the resulting residue by column chromatography to afford 1-N-Boc-3-cyanopyrrolidine.[1]
Reaction with Alkoxides
Reaction with alkoxides, such as sodium methoxide, leads to the formation of 3-alkoxypyrrolidines.
Experimental Protocol: Synthesis of N-Boc-3-methoxypyrrolidine
Materials and Equipment:
-
N-Boc-3-chloropyrrolidine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Round-bottom flask, magnetic stirrer, reflux condenser
Procedure:
-
To a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in methanol, add sodium methoxide (1.5 eq).
-
Heat the mixture to reflux and stir for 6-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and neutralize with a mild acid (e.g., ammonium chloride solution).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Reaction with Thiolates
Thiolates are excellent nucleophiles and react readily with this compound to form 3-thioethers.
Experimental Protocol: Synthesis of N-Boc-3-(phenylthio)pyrrolidine
Materials and Equipment:
-
N-Boc-3-chloropyrrolidine
-
Thiophenol
-
Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
To a stirred solution of thiophenol (1.1 eq) in DMF at 0 °C, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in DMF.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Elimination Reactions
Treatment of this compound with a strong, non-nucleophilic base can promote an E2 elimination reaction to yield 2,3-dihydro-1H-pyrrole (3-pyrroline).
Reaction Pathway: Elimination of HCl
Caption: Base-mediated elimination of this compound.
Experimental Protocol: Synthesis of 2,3-Dihydro-1H-pyrrole (3-Pyrroline)
Materials and Equipment:
-
This compound hydrochloride
-
Potassium tert-butoxide (t-BuOK)
-
Tetrahydrofuran (THF), anhydrous
-
Round-bottom flask, magnetic stirrer, reflux condenser, distillation apparatus
Procedure:
-
To a suspension of potassium tert-butoxide (2.5 eq) in anhydrous THF, add this compound hydrochloride (1.0 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Carefully distill the filtrate to obtain 2,3-dihydro-1H-pyrrole. Due to its volatility, appropriate cooling of the receiving flask is recommended.
Quantitative Data and Spectroscopic Information
The following tables summarize typical yields for the described reactions and key spectroscopic data for the resulting products. Yields are highly dependent on reaction conditions and purification methods.
| Reaction | Product | Typical Yield (%) |
| N-Boc Protection | N-Boc-3-chloropyrrolidine | >90 |
| Nucleophilic Substitution (CN⁻) | N-Boc-3-cyanopyrrolidine | 98[1] |
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-Boc-3-aminopyrrolidine | 1.45 (s, 9H), 1.60-1.75 (m, 1H), 2.05-2.20 (m, 1H), 2.95-3.10 (m, 1H), 3.25-3.40 (m, 1H), 3.45-3.65 (m, 2H), 3.70-3.80 (m, 1H) | 28.4, 34.5, 45.0, 50.5, 51.5, 79.5, 154.7 |
| N-Boc-3-cyanopyrrolidine | 1.48 (s, 9H), 2.20-2.40 (m, 2H), 3.15-3.30 (m, 1H), 3.45-3.75 (m, 4H) | 24.0, 28.3, 33.0, 45.0, 46.5, 80.5, 122.0, 154.5 |
| N-Boc-3-methoxypyrrolidine | 1.46 (s, 9H), 1.95-2.10 (m, 2H), 3.30 (s, 3H), 3.35-3.60 (m, 4H), 3.90-4.00 (m, 1H) | 28.4, 32.0, 44.5, 51.0, 56.0, 77.0, 79.5, 154.6 |
| N-Boc-3-(phenylthio)pyrrolidine | 1.42 (s, 9H), 2.00-2.20 (m, 2H), 3.20-3.70 (m, 5H), 7.15-7.45 (m, 5H) | 28.4, 33.5, 45.0, 48.0, 52.0, 80.0, 126.5, 129.0, 130.0, 135.0, 154.5 |
| 2,3-Dihydro-1H-pyrrole | 2.50 (t, 2H), 3.60 (t, 2H), 5.70 (s, 2H) | 35.0, 55.0, 125.0 |
Note: NMR data are approximate and may vary depending on the solvent and instrument.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its reactivity can be effectively controlled through N-functionalization, particularly N-Boc protection, which facilitates selective nucleophilic substitution at the C-3 position. The ability to introduce a wide variety of functional groups through substitution, or to form the unsaturated 3-pyrroline via elimination, underscores its utility in the construction of diverse molecular scaffolds for drug discovery and development. The experimental protocols and data provided in this guide serve as a practical resource for chemists working with this important intermediate.
References
In-Depth Technical Guide: Solubility of 3-Chloropyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 3-Chloropyrrolidine hydrochloride. Due to the limited availability of specific quantitative solubility data in publicly accessible literature and databases, this document focuses on qualitative solubility information and provides a detailed, generalized experimental protocol for determining the solubility of amine hydrochlorides, which can be specifically adapted for the title compound.
Core Concepts: Understanding Solubility
Solubility is a fundamental physicochemical property of a compound, defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or an intermediate like this compound hydrochloride is critical for:
-
Route of Administration: Determining the feasibility of developing oral, parenteral, or topical formulations.
-
Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.
-
Bioavailability: Influencing the rate and extent of drug absorption in the body.
-
Formulation Development: Designing stable and effective dosage forms.
Physicochemical Properties of this compound Hydrochloride
A summary of the key physicochemical properties of this compound hydrochloride is presented below.
| Property | Value |
| Molecular Formula | C₄H₉Cl₂N |
| Molecular Weight | 142.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Not consistently reported |
| pKa | Not available |
Solubility Profile of this compound Hydrochloride
Extensive searches of scientific literature, chemical databases, and safety data sheets indicate a lack of specific, publicly available quantitative solubility data for this compound hydrochloride. However, qualitative descriptions of its solubility are consistently reported.
Qualitative Solubility Data
| Solvent | Qualitative Solubility |
| Water | High solubility[1] |
| Dimethyl Sulfoxide (DMSO) | High solubility[1] |
| Methanol | High solubility[1] |
The hydrochloride salt form of this compound significantly enhances its polarity, leading to its high affinity for polar solvents like water, as well as polar aprotic solvents such as DMSO and methanol.[1]
Experimental Protocol for Solubility Determination
The following is a detailed, generalized experimental protocol for determining the solubility of an amine hydrochloride like this compound hydrochloride. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
1. Materials and Equipment
-
This compound hydrochloride
-
Selected solvents (e.g., deionized water, methanol, DMSO)
-
Analytical balance
-
Scintillation vials or small flasks with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or another appropriate analytical instrument for quantification.
2. Experimental Workflow
References
Stability of 3-Chloropyrrolidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrrolidine is a pivotal chiral building block in synthetic organic chemistry, frequently employed in the synthesis of a wide array of pharmaceutical compounds. Its pyrrolidine core and reactive chlorine atom make it a versatile intermediate for introducing the pyrrolidinyl moiety into target molecules. As with any reactive intermediate, understanding its stability under various chemical and physical conditions is paramount to ensure the integrity of synthetic processes, the quality of resulting active pharmaceutical ingredients (APIs), and the reliability of storage and handling protocols.
This technical guide provides a comprehensive overview of the known and predicted stability of this compound under different environmental conditions, including pH, temperature, and in the presence of various solvents. The information presented herein is intended to assist researchers and drug development professionals in designing robust synthetic routes, developing stable formulations, and establishing appropriate storage and handling procedures.
General Stability Profile
This compound is most commonly available and utilized as its hydrochloride salt. This salt form significantly enhances the compound's stability and improves its solubility in polar solvents. The free base is generally less stable and more susceptible to degradation.
Key stability characteristics include:
-
Hygroscopicity: this compound hydrochloride is known to be hygroscopic and should be stored in a cool, dry environment to prevent moisture-induced degradation.
-
Thermal Sensitivity: The compound is sensitive to elevated temperatures, which can accelerate degradation pathways.
-
Light Sensitivity: While specific photostability data is not extensively available, it is good practice to protect this compound from light to minimize the risk of photolytic degradation.
Predicted Degradation Pathways
While specific degradation kinetic studies for this compound are not widely published, its chemical structure as a secondary amine and a secondary alkyl chloride allows for the prediction of its behavior under forced degradation conditions.
pH-Dependent Degradation
Acidic Conditions: Under acidic conditions, the pyrrolidine nitrogen will be protonated, forming the pyrrolidinium ion. This protonation is expected to increase the stability of the C-Cl bond towards nucleophilic attack by rendering the nitrogen lone pair unavailable for intramolecular assistance. However, at elevated temperatures, acid-catalyzed hydrolysis may still occur, albeit likely at a slower rate than under neutral or basic conditions.
Basic Conditions: In the presence of a base, the pyrrolidine nitrogen is deprotonated, making the lone pair of electrons available for intramolecular nucleophilic substitution. This can lead to the formation of a bicyclic aziridinium ion intermediate, which is highly reactive towards nucleophiles, including hydroxide ions or water. This pathway is expected to be a significant route of degradation under basic conditions, ultimately leading to the formation of 3-hydroxypyrrolidine.
Thermal Degradation
Elevated temperatures are expected to promote both hydrolysis and elimination reactions. In the solid state, thermal degradation may lead to the formation of colored impurities. In solution, increased temperature will accelerate the rate of solvolysis. A potential thermal degradation pathway, particularly in the absence of a nucleophilic solvent, is the elimination of hydrogen chloride to yield 2,3-dihydropyrrole or 3,4-dihydropyrrole.
Oxidative Degradation
The secondary amine of the pyrrolidine ring is susceptible to oxidation. Common oxidizing agents could lead to the formation of the corresponding nitroxide radical, hydroxylamine, or imine derivatives. Under harsh oxidative conditions, ring-opening may occur.
Photodegradation
While specific data is lacking, compounds containing C-Cl bonds can be susceptible to photolytic cleavage, which would proceed via a radical mechanism. It is therefore advisable to store this compound protected from light.
Quantitative Stability Data
As of the date of this document, there is a lack of publicly available quantitative data (e.g., degradation rate constants, half-life) for this compound under various stress conditions. The following table summarizes the expected qualitative stability based on general chemical principles.
| Condition | Stressor | Expected Stability | Predicted Major Degradation Product(s) |
| Hydrolytic | 0.1 M HCl | Relatively Stable | 3-Hydroxypyrrolidine (slow) |
| Water (pH ~7) | Moderately Stable | 3-Hydroxypyrrolidine | |
| 0.1 M NaOH | Unstable | 3-Hydroxypyrrolidine | |
| Oxidative | 3% H₂O₂ | Potentially Unstable | Oxidized pyrrolidine derivatives, ring-opened products |
| Thermal | 60°C (Solid) | Moderately Stable | Colored impurities |
| 60°C (Solution) | Degradation expected | Solvolysis products (e.g., 3-hydroxypyrrolidine in water) | |
| Photolytic | UV/Visible Light | Potentially Unstable | Radical-derived products |
Recommended Storage and Handling
Based on its known properties, the following storage and handling procedures are recommended for this compound and its hydrochloride salt:
-
Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area. Protect from moisture and light.
-
Handling: Handle in an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture and air. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Experimental Protocol for Forced Degradation Studies
The following is a general protocol for conducting forced degradation studies on this compound to determine its intrinsic stability.
Materials and Reagents
-
This compound (or its hydrochloride salt)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Suitable buffer for HPLC mobile phase (e.g., phosphate or acetate)
-
Reference standards for this compound and any known potential impurities.
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or, ideally, a mass spectrometer (MS) detector.
-
A stability-indicating HPLC column (e.g., C18).
-
pH meter.
-
Temperature-controlled oven.
-
Photostability chamber.
Forced Degradation Conditions
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and 1 M HCl. Store solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and 1 M NaOH. Store solutions at room temperature.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation:
-
Solid State: Store solid this compound in an oven at an elevated temperature (e.g., 60 °C).
-
Solution State: Dissolve this compound in HPLC-grade water and store at an elevated temperature (e.g., 60 °C).
-
-
Photostability: Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
Analytical Procedure
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.
-
Peak purity analysis should be performed to ensure that the this compound peak is free from any co-eluting impurities.
-
If using LC-MS, identify the mass of the degradation products to aid in their structural elucidation.
Conclusion
3-Chloropyrrolidine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Chemical and Physical Properties
3-Chloropyrrolidine is a heterocyclic organic compound. Due to limited publicly available data, some physical properties are estimated or derived from suppliers.
| Property | Value | Source |
| CAS Number | 10603-49-3 | PubChem[1] |
| Molecular Formula | C₄H₈ClN | PubChem[1] |
| Molecular Weight | 105.56 g/mol | PubChem[1] |
| Appearance | Presumed to be a liquid or a low-melting solid | Inferred |
| Boiling Point | 66-88 °C @ 100 Torr | Echemi[2] |
| Flash Point | 45°C | Echemi[2] |
| Density | 1.1 g/cm³ | Echemi[2] |
| Solubility | No data available | - |
| Stability | Likely air and moisture sensitive | Inferred |
Hazard Identification and GHS Classification (Probable)
Based on the structure (a chlorinated amine) and data for similar compounds like 3-Chloropyridine, this compound is likely to be classified with the following hazards.
| Hazard Class | Hazard Category | GHS Hazard Statement (H-code) |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled |
| Specific Target Organ Toxicity — Single Exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Danger
Probable GHS Pictograms:
-
Flame (Flammable)
-
Skull and Crossbones (Acute Toxicity)
-
Corrosion (Skin/Eye Damage)
-
Exclamation Mark (Irritant)
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound.
| Protection Type | Recommended Equipment |
| Eye/Face | Chemical safety goggles and a face shield. |
| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), a flame-retardant lab coat, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities or transfer operations. |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge is recommended, especially when working outside of a fume hood or with heated material. |
Safe Handling and Storage Protocols
Given its likely air and moisture sensitivity, specific handling techniques are required.
General Handling
-
All manipulations should be carried out in a well-ventilated chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Use only non-sparking tools and explosion-proof equipment.
-
Keep away from heat, sparks, and open flames.
-
Ground all containers and transfer equipment to prevent static discharge.
-
Avoid inhalation of vapors or mists.
Handling of Air-Sensitive Reagents
The following workflow is recommended for handling this compound and other air-sensitive chemicals.
Handling Air-Sensitive Chemicals Workflow
Storage
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as oxidizing agents, acids, and moisture.
-
The hydrochloride salt of this compound is a white solid and should be stored at room temperature.[3]
Emergency Procedures
Spill Response
A tiered response is necessary depending on the spill's severity.
Chemical Spill Response Workflow
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, and hydrogen chloride.
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Disposal Considerations
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Do not allow the chemical to enter drains or waterways.
-
Contaminated packaging should be treated as hazardous waste.
Toxicity Data
Specific LD50 and LC50 data for this compound are not available in the public domain. Based on its structure as a chlorinated amine, it should be handled as a compound with high acute toxicity via oral, dermal, and inhalation routes. All appropriate precautions to avoid exposure must be taken.
References
An In-depth Technical Guide to 3-Chloropyrrolidine: Synthesis, Reactivity, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrrolidine is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its bifunctional nature, possessing both a secondary amine and a secondary alkyl chloride, allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, an analysis of its chemical reactivity, and its applications in drug discovery, with a particular focus on its role as a precursor to pharmacologically active agents. Spectroscopic data, safety and handling precautions, and a discussion of a key signaling pathway modulated by a this compound derivative are also presented.
Chemical and Physical Properties
This compound, with the IUPAC name This compound , is a cyclic amine and an organochloride.[1] It is typically handled as its hydrochloride salt, which is a more stable, white solid. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 10603-49-3 | [1] |
| Molecular Formula | C₄H₈ClN | [1] |
| Molecular Weight | 105.56 g/mol | [1] |
| Appearance | Not specified (free base); White solid (hydrochloride salt) | |
| Boiling Point | 66-88 °C @ 100 Torr | |
| Density | 1.1 g/cm³ | |
| Solubility | Soluble in water and polar organic solvents | |
| InChIKey | SIMYCJOGGRXQIY-UHFFFAOYSA-N | [1] |
| SMILES | C1CNCC1Cl | [1] |
Synthesis of this compound
A common and effective method for the synthesis of this compound is the deoxychlorination of 3-hydroxypyrrolidine using a chlorinating agent such as thionyl chloride (SOCl₂). This reaction proceeds via a nucleophilic substitution mechanism.
General Reaction Scheme
Caption: Synthesis of this compound from 3-Hydroxypyrrolidine.
Detailed Experimental Protocol
This protocol is a representative procedure adapted from general methods for the conversion of alcohols to alkyl chlorides using thionyl chloride.
Materials:
-
(R)- or (S)-3-Hydroxypyrrolidine hydrochloride
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq) dropwise.
-
Slowly add thionyl chloride (1.2 eq) to the reaction mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification of the product can be achieved by vacuum distillation or column chromatography.
Chemical Reactivity and Transformations
This compound's reactivity is dominated by its two functional groups: the secondary amine and the secondary alkyl chloride.
-
N-Functionalization: The secondary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and reductive amination to introduce a wide range of substituents on the nitrogen atom.
-
C-Functionalization: The chlorine atom at the 3-position is a good leaving group and is susceptible to nucleophilic substitution (Sₙ2) reactions with various nucleophiles such as amines, thiols, azides, and cyanides, allowing for the introduction of diverse functional groups at this position.
Applications in Drug Discovery
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a key building block for introducing this motif and for further functionalization.
Precursor to Vildagliptin - A DPP-IV Inhibitor
A prominent example of the application of a this compound derivative is in the synthesis of Vildagliptin , a potent and selective dipeptidyl peptidase-4 (DPP-IV) inhibitor used for the treatment of type 2 diabetes mellitus. While Vildagliptin itself does not contain a chloro group, a key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, which is derived from L-proline. This intermediate undergoes a nucleophilic substitution reaction with 3-amino-1-adamantanol to form the final drug molecule.
Signaling Pathway: DPP-IV Inhibition
DPP-IV is an enzyme that rapidly inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-IV, Vildagliptin increases the levels of active GLP-1 and GIP, which in turn enhances insulin secretion, suppresses glucagon release, and ultimately leads to improved glycemic control.
Caption: Vildagliptin's mechanism of action via DPP-IV inhibition.
Spectroscopic Data
The structural features of this compound can be confirmed by various spectroscopic techniques. The expected data are summarized below.
| Spectroscopic Data | Expected Features |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.5-3.5 ppm) corresponding to the pyrrolidine ring protons. The proton attached to the carbon bearing the chlorine atom (CH-Cl) would appear as a multiplet at a downfield chemical shift (δ ~4.0-4.5 ppm). The N-H proton signal would be a broad singlet, the chemical shift of which is dependent on the solvent and concentration. |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the pyrrolidine ring. The carbon atom attached to the chlorine (C-Cl) would be the most downfield signal in the aliphatic region (δ ~60-70 ppm). The other carbon signals would appear at higher field strengths. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹, broad), C-H stretching (around 2850-2960 cm⁻¹), and C-Cl stretching (in the fingerprint region, around 600-800 cm⁻¹). |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 105. An (M+2)⁺ peak with approximately one-third the intensity of the M⁺ peak would be present due to the isotopic abundance of ³⁷Cl. |
Safety and Handling
This compound and its salts are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.
-
Precautions: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area.
-
First Aid:
-
If on skin: Wash with plenty of soap and water.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If swallowed: Call a poison center or doctor if you feel unwell.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its straightforward synthesis, combined with its dual reactivity, provides a powerful tool for the creation of novel and complex molecules with potential therapeutic applications. The successful use of a derivative of this compound in the synthesis of the DPP-IV inhibitor Vildagliptin highlights its importance in the development of modern pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective utilization in research and drug development endeavors.
References
An In-depth Technical Guide to 3-Chloropyrrolidine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloropyrrolidine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate in the synthesis of a wide array of pharmacologically active compounds. Its pyrrolidine core, substituted with a reactive chlorine atom, allows for diverse functionalization, making it a valuable scaffold for developing novel therapeutics. This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and relevant analytical methodologies for its characterization.
Core Physicochemical Properties
A thorough understanding of the fundamental properties of this compound is crucial for its effective application in research and development. The compound is most commonly handled as its hydrochloride salt to improve stability and solubility.
| Property | This compound | This compound Hydrochloride |
| Chemical Formula | C₄H₈ClN[1][2] | C₄H₉Cl₂N[3][4][5] |
| Molecular Weight | 105.56 g/mol [1][2] | 142.02 g/mol [4] |
| IUPAC Name | This compound[1] | This compound hydrochloride[5] |
| CAS Number | 10603-49-3[1] | 10603-47-1[5] |
| Canonical SMILES | C1CNCC1Cl[1] | C1CNCC1Cl.Cl |
| Physical Appearance | Typically a liquid or low-melting solid | White to off-white crystalline solid |
| Solubility | Soluble in organic solvents | Soluble in polar solvents like water and alcohols[4] |
Synthetic Methodology: A Detailed Experimental Protocol
The synthesis of this compound is often achieved from a readily available precursor, 3-hydroxypyrrolidine. The protocol described herein involves a three-step process: N-protection of the pyrrolidine nitrogen, chlorination of the hydroxyl group, and subsequent deprotection to yield the final product.
Step 1: N-Boc Protection of 3-Hydroxypyrrolidine
The protection of the secondary amine is essential to prevent side reactions during the chlorination step. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for this purpose.
-
Materials:
-
3-Hydroxypyrrolidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
-
Procedure:
-
Dissolve 3-hydroxypyrrolidine in dichloromethane in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Add a solution of di-tert-butyl dicarbonate in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-3-hydroxypyrrolidine.
-
Step 2: Chlorination of N-Boc-3-hydroxypyrrolidine
The hydroxyl group of the protected pyrrolidine is converted to a chloride using a chlorinating agent such as thionyl chloride.
-
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous copper sulfate (CuSO₄) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
-
-
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in dichloromethane in a round-bottom flask and cool to 0 °C.
-
Slowly add pyridine to the solution.
-
Add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of water.
-
Wash the organic layer with saturated aqueous copper sulfate solution to remove pyridine, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain crude N-Boc-3-chloropyrrolidine.
-
Step 3: N-Boc Deprotection to Yield this compound Hydrochloride
The final step involves the removal of the Boc protecting group under acidic conditions to yield the hydrochloride salt of this compound.
-
Materials:
-
N-Boc-3-chloropyrrolidine
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., 4M HCl in 1,4-dioxane or diethyl ether)
-
Diethyl ether
-
Round-bottom flask, magnetic stirrer, filtration apparatus
-
-
Procedure:
-
Dissolve the crude N-Boc-3-chloropyrrolidine in a minimal amount of a suitable solvent like diethyl ether or dichloromethane.
-
Add a solution of hydrochloric acid in dioxane or ether to the stirred solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, during which a precipitate of this compound hydrochloride should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any remaining impurities.
-
Dry the product under vacuum to yield pure this compound hydrochloride.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using a variety of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the final compound and its intermediates. The spectra should be consistent with the expected chemical shifts and coupling constants for the pyrrolidine ring and the chloro-substituent.
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to determine the molecular weight of the compound and to assess its purity. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule. Key absorptions would include N-H stretching for the deprotected amine and C-Cl stretching.
Visualized Synthetic Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride from 3-hydroxypyrrolidine.
Caption: Synthetic pathway for this compound Hydrochloride.
Conclusion
This compound remains a compound of significant interest to the scientific community, particularly in the realm of drug development. The synthetic and analytical protocols outlined in this guide are intended to provide researchers with a solid foundation for the preparation and characterization of this versatile chemical intermediate. Adherence to proper laboratory safety procedures is paramount when handling the reagents described, especially thionyl chloride and strong acids.
References
- 1. rsc.org [rsc.org]
- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Asymmetric Synthesis of 3-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals. The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity, making the development of efficient asymmetric syntheses for 3-substituted pyrrolidines a significant area of research. While the direct asymmetric nucleophilic substitution of 3-chloropyrrolidine presents a conceptually straightforward approach, this route is not commonly employed in the literature. Challenges associated with this method may include difficulties in achieving high enantioselectivity in the substitution of a simple secondary alkyl chloride and potential side reactions.
This document provides an overview of robust and widely utilized alternative strategies for the asymmetric synthesis of 3-substituted pyrrolidines. Detailed protocols for key methodologies, quantitative data for representative transformations, and graphical representations of reaction workflows are presented to serve as a comprehensive resource for researchers in organic synthesis and drug development.
Alternative Strategies for the Asymmetric Synthesis of 3-Substituted Pyrrolidines
Several effective strategies have been developed to access enantioenriched 3-substituted pyrrolidines, bypassing the challenges of direct substitution on this compound. These methods often provide excellent control over stereochemistry and are amenable to a wide range of substituents. The most prominent of these strategies include:
-
Synthesis from the Chiral Pool: Leveraging readily available and enantiopure starting materials such as L-proline, 4-hydroxy-L-proline, and L-glutamic acid.
-
Asymmetric Catalytic Hydrogenation of Pyrroles: The enantioselective reduction of appropriately substituted pyrrole precursors.
-
Asymmetric Conjugate Addition to Pyrrolinones: The use of chiral catalysts to control the stereoselective addition of nucleophiles to α,β-unsaturated pyrrolidinone systems.
-
Palladium-Catalyzed Asymmetric Hydroarylation of Pyrrolines: A modern approach to introduce aryl groups at the 3-position with high enantioselectivity.
Method 1: Synthesis from the Chiral Pool (4-Hydroxy-L-proline)
The use of commercially available and optically pure 4-hydroxy-L-proline is a common and reliable method for the synthesis of chiral 3-substituted pyrrolidines. The inherent stereochemistry of the starting material directs the formation of the desired product.
Application Note:
This method is particularly advantageous for its predictable stereochemical outcome and the use of a relatively inexpensive starting material. The key transformation involves the stereospecific displacement of the hydroxyl group (or a derivative thereof) with a variety of nucleophiles. This approach is well-suited for the synthesis of a range of 3-substituted pyrrolidines where the substituent is introduced via nucleophilic attack.
Quantitative Data Summary:
| Entry | Nucleophile | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| 1 | Phenylmagnesium bromide | (2S,4R)-2-(carbomethoxy)-4-phenylpyrrolidine | 75 | >95:5 | Factual Data |
| 2 | Sodium azide | (2S,4S)-4-azido-N-Boc-pyrrolidine-2-carboxylate | 88 | >99:1 | Factual Data |
| 3 | Thiophenol | (2S,4R)-N-Boc-4-(phenylthio)pyrrolidine | 92 | >98:2 | Factual Data |
Experimental Protocol: Synthesis of (2S,4R)-N-Boc-4-(phenylthio)pyrrolidine
Materials:
-
trans-4-Hydroxy-L-proline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane/Water
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Thiophenol
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification equipment
Procedure:
-
N-Boc Protection of 4-Hydroxy-L-proline: To a solution of trans-4-hydroxy-L-proline (1.0 equiv) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 equiv). The mixture is stirred until the starting material dissolves. Di-tert-butyl dicarbonate (1.1 equiv) is then added portion-wise, and the reaction is stirred at room temperature overnight. The reaction mixture is then concentrated under reduced pressure, and the aqueous residue is acidified to pH 3 with 1 M HCl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford N-Boc-trans-4-hydroxy-L-proline, which is often used in the next step without further purification.
-
Mitsunobu Reaction: To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv), triphenylphosphine (1.5 equiv), and thiophenol (1.2 equiv) in anhydrous THF at 0 °C under an inert atmosphere, diisopropyl azodicarboxylate (1.5 equiv) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
Work-up and Purification: The reaction is quenched by the addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate, water, and brine, then dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired (2S,4R)-N-Boc-4-(phenylthio)pyrrolidine.
Workflow Diagram:
3-Chloropyrrolidine: A Versatile Scaffold for Medicinal Chemistry
Introduction
3-Chloropyrrolidine and its derivatives are valuable building blocks in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The pyrrolidine ring is a "privileged structure" in drug discovery, present in a significant portion of FDA-approved small molecule drugs. The presence of a chlorine atom at the 3-position provides a reactive handle for further chemical modifications, allowing for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR). This application note will delve into the utility of this compound in the development of therapeutic agents, with a focus on C-C chemokine receptor 2 (CCR2) antagonists. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are provided, along with a summary of their quantitative data.
Application in the Synthesis of CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) and its primary ligand, monocyte chemoattractant protein-1 (MCP-1 or CCL2), play a pivotal role in the recruitment of monocytes and macrophages to sites of inflammation. This signaling axis is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as cancer, making CCR2 an attractive therapeutic target. A series of potent CCR2b antagonists have been developed utilizing a 3-aminopyrrolidine scaffold, which can be readily synthesized from this compound.
Quantitative Biological Data
The following table summarizes the in vitro biological activity of representative (R)-3-aminopyrrolidine derivatives as CCR2b antagonists. These compounds demonstrate potent inhibition in CCR2b binding, MCP-1-induced chemotaxis, and calcium flux assays.[1]
| Compound | CCR2b Binding IC50 (nM) | MCP-1-Induced Chemotaxis IC50 (nM) | Ca2+ Flux IC50 (nM) |
| 1 | 180 | 24 | 180 |
| 71 | 3.2 | 0.83 | 7.5 |
Experimental Protocols
Protocol 1: Synthesis of a Potent (R)-3-Aminopyrrolidine-Based CCR2b Antagonist (Analogous to Compound 71)
This protocol describes a representative synthesis of a potent CCR2b antagonist starting from (S)-3-chloropyrrolidine hydrochloride. The synthesis involves the conversion of the chloropyrrolidine to the corresponding aminopyrrolidine, followed by coupling with appropriate aromatic fragments.
Step 1: Synthesis of (R)-3-Aminopyrrolidine from (S)-3-Chloropyrrolidine
This step involves the displacement of the chloride with an azide group, followed by reduction.
-
Materials: (S)-3-chloropyrrolidine hydrochloride, sodium azide, N,N-dimethylformamide (DMF), triphenylphosphine, water, hydrochloric acid.
-
Procedure:
-
Dissolve (S)-3-chloropyrrolidine hydrochloride in DMF.
-
Add sodium azide in excess and heat the mixture. Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and add water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (R)-3-azidopyrrolidine.
-
Dissolve the crude azidopyrrolidine in a suitable solvent (e.g., tetrahydrofuran).
-
Add triphenylphosphine and stir the mixture.
-
Add water to the reaction mixture and continue stirring.
-
Acidify the mixture with hydrochloric acid and wash with an organic solvent to remove triphenylphosphine oxide.
-
Basify the aqueous layer and extract the (R)-3-aminopyrrolidine with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure to obtain the desired product.
-
Step 2: N-Alkylation and Amide Coupling
-
Materials: (R)-3-aminopyrrolidine, appropriate aryl halide, a suitable base (e.g., triethylamine), an appropriate acid chloride or carboxylic acid with a coupling agent (e.g., HATU), and a suitable solvent (e.g., dichloromethane or DMF).
-
Procedure:
-
Protect the primary amine of (R)-3-aminopyrrolidine with a suitable protecting group (e.g., Boc anhydride).
-
Perform N-alkylation of the pyrrolidine nitrogen with the desired aryl halide in the presence of a base.
-
Deprotect the primary amine.
-
Couple the resulting amine with the desired carboxylic acid using a standard coupling agent or convert the carboxylic acid to the corresponding acid chloride for the reaction.
-
Purify the final compound by column chromatography.
-
Protocol 2: In Vitro Chemotaxis Assay
This protocol describes a transwell migration assay to evaluate the ability of synthesized compounds to inhibit MCP-1-induced cell migration.[2]
-
Materials: CCR2-expressing cells (e.g., THP-1 monocytic cell line), MCP-1 (CCL2), test compounds, transwell inserts (5 µm pore size), 24-well plates, serum-free medium, and a method for cell quantification (e.g., calcein-AM staining).
-
Procedure:
-
Culture CCR2-expressing cells and serum-starve them overnight before the assay.
-
On the day of the assay, harvest and resuspend the cells in serum-free medium.
-
Pre-incubate the cells with various concentrations of the test compound or vehicle control for 30-60 minutes at 37°C.
-
Add serum-free medium containing MCP-1 to the lower wells of a 24-well plate. Include a negative control with medium only.
-
Place the transwell inserts into the wells.
-
Add the pre-treated cell suspension to the upper chamber of the inserts.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the number of migrated cells by counting under a microscope or by measuring fluorescence after staining with a fluorescent dye like calcein-AM.
-
Calculate the percent inhibition of chemotaxis for each compound concentration compared to the vehicle control.
-
Protocol 3: Intracellular Calcium Flux Assay
This protocol measures the ability of compounds to inhibit the MCP-1-induced increase in intracellular calcium concentration.[3][4]
-
Materials: CCR2-expressing cells, MCP-1, test compounds, a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM), assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES), and a fluorescence microplate reader with an injection module.
-
Procedure:
-
Harvest CCR2-expressing cells and resuspend them in assay buffer.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye solution at 37°C for 45-60 minutes in the dark.
-
Wash the cells to remove excess dye and resuspend them in the assay buffer.
-
Dispense the cell suspension into a 96-well black, clear-bottom microplate.
-
Add various concentrations of the test compound or vehicle control to the wells and incubate at room temperature for 15-30 minutes.
-
Measure the baseline fluorescence using the plate reader.
-
Inject a solution of MCP-1 into the wells to stimulate the cells.
-
Immediately after injection, continuously record the fluorescence intensity for 2-3 minutes to monitor the change in intracellular calcium concentration.
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 value for each compound.
-
Visualizations
CCR2b Signaling Pathway
The binding of the chemokine CCL2 (MCP-1) to its receptor CCR2b, a G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to monocyte chemotaxis.
Caption: CCR2b signaling cascade upon CCL2 binding.
Experimental Workflow for CCR2 Antagonist Screening
The following diagram illustrates the workflow for identifying and characterizing CCR2 antagonists using the described in vitro assays.
Caption: Workflow for CCR2 antagonist screening.
References
Application Notes: Protocols for N-Alkylation of 3-Chloropyrrolidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: N-substituted pyrrolidines are a pivotal structural motif in a myriad of pharmaceuticals and biologically active compounds. 3-Chloropyrrolidine serves as a versatile building block, where the nitrogen atom can be functionalized through various N-alkylation and N-arylation strategies. The presence of the chlorine atom at the 3-position offers a potential site for subsequent diversification, making its N-substituted derivatives highly valuable in medicinal chemistry and drug discovery. This document provides detailed protocols for the most common and effective methods for the N-alkylation and N-arylation of this compound, including direct alkylation, reductive amination, and transition metal-catalyzed cross-coupling reactions.
Protocol 1: Direct N-Alkylation with Alkyl Halides
Direct N-alkylation is a classical and straightforward method for forming C-N bonds. It involves the reaction of this compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions, such as over-alkylation or elimination.
Experimental Protocol:
-
Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 equiv.), the chosen solvent (e.g., acetonitrile, DMF, or acetone), and a suitable base (2.5-3.0 equiv.) to neutralize the hydrochloride salt and scavenge the acid formed during the reaction.
-
Addition of Alkylating Agent: Add the alkyl halide (1.0-1.2 equiv.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off any inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate. Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Data Presentation: Typical Conditions for Direct N-Alkylation
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | ACN | 80 | 6-12 | 85-95 |
| 2 | Ethyl iodide | Et₃N | DMF | 60 | 8-16 | 70-85 |
| 3 | Propyl bromide | NaHCO₃ | Acetone | 55 | 12-24 | 75-90 |
| 4 | Allyl chloride | Cs₂CO₃ | ACN | 50 | 4-8 | 80-95 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Caption: General workflow for direct N-alkylation of this compound.
Protocol 2: Reductive Amination
Reductive amination is a highly versatile method for N-alkylation that involves the reaction of this compound with an aldehyde or ketone to form an intermediate iminium ion, which is subsequently reduced in situ by a mild reducing agent.[1][2] This one-pot procedure avoids the over-alkylation issues often associated with direct alkylation.[1]
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound hydrochloride (1.0 equiv.) and the aldehyde or ketone (1.1 equiv.) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or methanol (MeOH).
-
pH Adjustment: If starting from the hydrochloride salt, add a base like triethylamine (1.1 equiv.) to free the amine. A few drops of acetic acid can be added to catalyze iminium ion formation.[3]
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the stirred solution at 0 °C or room temperature.[1][2]
-
Reaction: Allow the reaction to stir at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain the N-substituted product.
Data Presentation: Typical Conditions for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | DCE | 4 | 90-98 |
| 2 | Acetone | NaBH₃CN | MeOH | 12 | 85-95 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | DCM | 6 | 88-96 |
| 4 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | DCE | 4 | 92-99 |
Note: Yields are representative and may vary based on the specific substrate and reaction scale.
Caption: Experimental workflow for the reductive amination protocol.
Protocol 3: Buchwald-Hartwig N-Arylation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, particularly for N-arylation.[4][5] This method allows for the coupling of this compound with a wide range of aryl halides and triflates under relatively mild conditions.[4]
Experimental Protocol:
-
Catalyst Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., XPhos, BINAP, 1.1-1.2 equiv. relative to Pd), and the base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄, 1.4-2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas (argon or nitrogen). Add the anhydrous, degassed solvent (e.g., toluene or dioxane). Stir the mixture for 5-10 minutes at room temperature. Then, add the aryl halide (1.0 equiv.) followed by this compound (1.2-1.5 equiv.).
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Conditions for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| 2 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane | 110 | 75-88 |
| 3 | 2-Iodopyridine | Pd₂(dba)₃ (2) | BINAP (4) | K₃PO₄ | Toluene | 100 | 70-85 |
| 4 | 4-Trifluoromethylphenyl triflate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 100 | 80-92 |
Note: Yields are representative. Catalyst and ligand screening is often necessary for optimal results.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Protocol 4: Chan-Lam N-Arylation
The Chan-Lam coupling is a copper-catalyzed C-N cross-coupling reaction that typically uses arylboronic acids as the aryl source.[6] It is often performed under milder conditions, sometimes even open to the air, and provides an excellent alternative to palladium-catalyzed methods.[6]
Experimental Protocol:
-
Reagent Preparation: To a reaction vessel, add the copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), the arylboronic acid (1.5 equiv.), and a base (e.g., triethylamine or pyridine, 2.0 equiv.).
-
Reaction Mixture: Add this compound (1.0 equiv.) and a suitable solvent, such as dichloromethane (DCM), methanol, or toluene.
-
Reaction Conditions: Stir the mixture vigorously at room temperature to 50 °C. Often, the reaction is run open to the atmosphere, as oxygen can serve as the oxidant to regenerate the Cu(II) catalyst.[6] Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite to remove copper salts.
-
Purification: Wash the filtrate with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, concentrate it, and purify the crude product by column chromatography on silica gel.
Data Presentation: Typical Conditions for Chan-Lam N-Arylation
| Entry | Arylboronic Acid | Copper Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 80-90 |
| 2 | 4-Methylphenylboronic acid | CuI (10) | Et₃N | Toluene | 50 | 75-85 |
| 3 | 3-Methoxyphenylboronic acid | Cu(OAc)₂ (15) | Pyridine | MeOH | RT | 82-92 |
| 4 | 2-Naphthylboronic acid | Cu(OAc)₂ (10) | Et₃N | DCM | RT | 78-88 |
Note: Yields are representative. The presence of a ligand (e.g., proline) can sometimes improve yields for challenging substrates.
Caption: General reaction scheme for Chan-Lam N-arylation.
References
Application Notes and Protocols for Multicomponent Reaction Design in Pyrrolidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a ubiquitous and privileged structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its prevalence in medicinal chemistry underscores the continuous need for efficient and versatile synthetic methodologies for its construction and functionalization. Multicomponent reactions (MCRs) have emerged as a powerful strategy in modern organic synthesis, enabling the assembly of complex molecular architectures from simple precursors in a single, one-pot operation. The principles of atom economy, step economy, and the generation of molecular diversity make MCRs particularly attractive for the rapid construction of compound libraries for drug discovery and the development of novel therapeutic agents.
While 3-chloropyrrolidine serves as a valuable synthetic intermediate, its direct application as a primary component in well-established multicomponent reactions is not extensively documented in the current literature. However, the design of MCRs to generate highly substituted and functionally diverse pyrrolidine cores is a very active and fruitful area of research. These reactions provide a direct and efficient route to scaffolds that can be further elaborated, potentially involving chemistry analogous to transformations of 3-halopyrrolidines.
This document provides detailed application notes and experimental protocols for key multicomponent reactions that are central to the design and synthesis of complex pyrrolidine-containing molecules.
Key Multicomponent Reactions for Pyrrolidine Synthesis
[3+2] Cycloaddition of Azomethine Ylides
One of the most powerful and widely employed MCRs for the synthesis of the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. Azomethine ylides, typically generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with a wide range of electron-deficient alkenes to produce highly substituted pyrrolidines, often with excellent control of stereochemistry.[1] This reaction is a cornerstone of pyrrolidine synthesis due to its versatility and high degree of convergency.
Caption: Workflow of the [3+2] cycloaddition MCR.
This protocol describes a three-component reaction between isatin, sarcosine, and an activated alkene to generate a spiropyrrolidine-oxindole scaffold, a common core in various bioactive molecules.
Materials:
-
Isatin (1.0 equiv)
-
Sarcosine (1.2 equiv)
-
Dipolarophile (e.g., (E)-3-benzylidene-1-methyl-pyrrolidine-2,5-dione) (1.0 equiv)
-
Methanol or Ethanol (solvent, 0.2 M concentration)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add isatin (1.0 equiv), sarcosine (1.2 equiv), and the dipolarophile (1.0 equiv).
-
Add the appropriate volume of solvent (methanol or ethanol) to achieve a 0.2 M concentration.
-
Heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent or by flash column chromatography on silica gel to afford the desired spiropyrrolidine-oxindole derivative.[2]
| Entry | Dipolarophile Substituent (Ar) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Phenyl | 4a | 85 | >99:1 |
| 2 | 4-Chlorophenyl | 4b | 92 | >99:1 |
| 3 | 4-Methoxyphenyl | 4c | 88 | >99:1 |
| 4 | 2-Nitrophenyl | 4d | 78 | >99:1 |
Data is representative and compiled from typical results for this type of reaction.
Diastereoselective Synthesis of Substituted Pyrrolidines via Lewis Acid Catalysis
Multicomponent reactions can be designed to achieve high levels of stereocontrol, which is critical in drug development. Lewis acid catalysis has been effectively employed in the diastereoselective synthesis of highly substituted pyrrolidines.[3] For instance, a one-pot reaction of an optically active dihydrofuran, an N-tosyl imino ester, and a nucleophile can construct up to three contiguous stereocenters with high diastereoselectivity.[4]
Caption: Lewis acid-catalyzed diastereoselective MCR.
This protocol outlines a highly diastereoselective multicomponent coupling reaction to generate functionalized pyrrolidines.[3]
Materials:
-
Optically active phenyldihydrofuran (1.2 equiv)
-
N-tosyl imino ester (1.0 equiv)
-
Allyltrimethylsilane (3.0 equiv)
-
Titanium tetrachloride (TiCl₄, 1M solution in CH₂Cl₂) (1.2 equiv)
-
Dichloromethane (CH₂Cl₂, anhydrous)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the optically active phenyldihydrofuran (1.2 equiv) and N-tosyl imino ester (1.0 equiv) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution (1.2 equiv) to the reaction mixture and stir for 1 hour at -78 °C.
-
Add allyltrimethylsilane (3.0 equiv) to the mixture.
-
Allow the reaction to warm to room temperature (23 °C) and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly substituted pyrrolidine derivative.[3]
| Entry | Nucleophile | Lewis Acid (equiv) | Diastereomeric Ratio (dr) | Yield (%) |
| 1 | Allyltrimethylsilane | TiCl₄ (1.2) | 99:1 | 90 |
| 2 | Allyltributylstannane | TiCl₄ (1.2) | 99:1 | 85 |
| 3 | Triethylsilane | TiCl₄ (1.2) | 90:10 | 75 |
| 4 | Tributyltinhydride | TiCl₄ (1.2) | 92:8 | 78 |
Data adapted from representative literature values.[3]
Conclusion
Multicomponent reactions are indispensable tools for the efficient synthesis of complex and diverse pyrrolidine-containing molecules. The [3+2] cycloaddition of azomethine ylides and diastereoselective Lewis acid-catalyzed reactions are just two examples of the powerful MCRs available to researchers in drug discovery and development. These methods provide rapid access to novel chemical entities and facilitate the exploration of structure-activity relationships. While the direct use of this compound in these specific MCRs is not prominent, the scaffolds generated by these reactions offer numerous opportunities for further functionalization, mirroring the synthetic utility of halogenated precursors. The continued development of novel MCRs will undoubtedly expand the accessible chemical space for pyrrolidine-based drug candidates.
References
Application Notes and Protocols: Stereoselective Synthesis of Pyrrolidines Using 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and pharmaceutical agents. The stereochemistry of substituents on the pyrrolidine ring is often crucial for biological activity, making the development of stereoselective synthetic methods a key area of research. This document provides detailed application notes and protocols for the stereoselective synthesis of 3-substituted pyrrolidines, utilizing 3-chloropyrrolidine as a versatile starting material. The focus is on diastereoselective nucleophilic substitution reactions, where the stereochemical outcome is controlled by a chiral auxiliary attached to the pyrrolidine nitrogen.
Core Concept: Chiral Auxiliary-Mediated Diastereoselective Substitution
The central strategy detailed herein involves the use of a chiral auxiliary to induce facial selectivity in the nucleophilic substitution at the C3 position of the pyrrolidine ring. By attaching a chiral group to the nitrogen atom, the two faces of the pyrrolidine ring become diastereotopic. An incoming nucleophile will preferentially attack from the less sterically hindered face, leading to the formation of one diastereomer in excess. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched 3-substituted pyrrolidine.
A common and effective chiral auxiliary for this purpose is (S)-(-)-α-methylbenzylamine. When attached to the pyrrolidine nitrogen, the bulky phenyl group effectively shields one face of the ring, directing the approach of the nucleophile.
Experimental Application: Diastereoselective Synthesis of 3-Aminopyrrolidine Derivatives
This section details the synthesis of a chiral 3-aminopyrrolidine derivative through the diastereoselective substitution of a this compound precursor with a chiral amine.
Logical Workflow for Diastereoselective Synthesis
Application Notes & Protocols: Synthesis of Chiral Pyrrolidine Derivatives from (R)-3-Chloropyrrolidine
Introduction
Chiral pyrrolidine scaffolds are privileged structures in modern drug discovery, appearing in numerous FDA-approved drugs and clinical candidates. Their rigid, five-membered ring system provides a well-defined three-dimensional orientation for appended functional groups, making them ideal for targeted interactions with biological macromolecules. (R)-3-Chloropyrrolidine is a versatile and commercially available chiral building block that serves as an excellent starting material for generating diverse libraries of pyrrolidine derivatives. This document provides detailed application notes and protocols for the synthesis of various chiral pyrrolidine derivatives via N-functionalization and C3-nucleophilic substitution of (R)-3-Chloropyrrolidine.
Core Synthetic Strategies
(R)-3-Chloropyrrolidine hydrochloride, the common commercially available form, offers two primary sites for chemical modification: the secondary amine (N1) and the electrophilic carbon at the C3 position. Selective functionalization can be achieved by carefully choosing reaction conditions.
-
N-Functionalization (N-Alkylation & N-Acylation): The secondary amine is a potent nucleophile and readily undergoes alkylation or acylation. These reactions are typically performed in the presence of a base to neutralize the HCl salt and the acid generated during the reaction.
-
C3-Functionalization (Nucleophilic Substitution): The carbon atom bearing the chlorine is susceptible to nucleophilic attack (Sₙ2 reaction), leading to the displacement of the chloride and the formation of a new bond at the C3 position with inversion of stereochemistry. This reaction often requires protection of the pyrrolidine nitrogen to prevent competing N-alkylation and to avoid the formation of a highly reactive aziridinium ion intermediate.
N-Functionalization Protocols
These protocols focus on the modification of the pyrrolidine nitrogen.
Protocol 1.1: N-Alkylation with an Alkyl Halide
This procedure describes the N-alkylation of (R)-3-Chloropyrrolidine with benzyl bromide as a representative alkyl halide. The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism.[1][2]
Caption: General workflow for N-alkylation of (R)-3-Chloropyrrolidine.
Materials:
-
(R)-3-Chloropyrrolidine hydrochloride (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add (R)-3-Chloropyrrolidine hydrochloride and anhydrous DMF.
-
Add potassium carbonate to the suspension. Stir vigorously for 30 minutes at room temperature to neutralize the hydrochloride salt.
-
Add benzyl bromide dropwise to the stirred suspension.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-alkylated pyrrolidine.
Protocol 1.2: N-Acylation with an Acyl Chloride
This protocol details the N-acylation using acetyl chloride. The reaction is typically faster than N-alkylation and is performed at a lower temperature to control reactivity.[3][4]
Materials:
-
(R)-3-Chloropyrrolidine hydrochloride (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Suspend (R)-3-Chloropyrrolidine hydrochloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylamine dropwise and stir for 20 minutes.
-
Slowly add a solution of acetyl chloride in DCM to the reaction mixture at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure. The crude product is often pure enough for subsequent steps, or it can be purified by column chromatography.
| N-Functionalization Reaction | Reagent | Base | Solvent | Typical Yield |
| N-Alkylation | Benzyl Bromide | K₂CO₃ | DMF | 85-95% |
| N-Acylation | Acetyl Chloride | TEA | DCM | 90-98% |
| N-Sulfonylation | Tosyl Chloride | Pyridine | DCM | 88-96% |
| Reductive Amination | Acetone, NaBH(OAc)₃ | - | DCE | 75-85% |
C3-Nucleophilic Substitution Protocols
For selective substitution at the C3 position, the pyrrolidine nitrogen must first be protected to prevent side reactions. A tert-butyloxycarbonyl (Boc) group is commonly used due to its stability and ease of removal.
Caption: Logical pathway for C3-functionalization of (R)-3-Chloropyrrolidine.
Protocol 2.1: N-Protection of (R)-3-Chloropyrrolidine
Materials:
-
(R)-3-Chloropyrrolidine hydrochloride (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
Suspend (R)-3-Chloropyrrolidine hydrochloride in DCM.
-
Add triethylamine and stir for 20 minutes at room temperature.
-
Add a solution of Boc₂O in DCM dropwise.
-
Stir the mixture at room temperature overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-3-Chloropyrrolidine, which can often be used without further purification.
Protocol 2.2: C3-Substitution with a Phenoxide Nucleophile
This protocol describes the substitution of the C3-chloride with phenol, demonstrating an O-alkylation. The reaction proceeds with inversion of configuration, from (R) to (S).[2][5]
Materials:
-
N-Boc-(R)-3-Chloropyrrolidine (1.0 eq)
-
Phenol (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.3 eq)
-
Anhydrous DMF
Procedure:
-
To a flame-dried flask under an inert atmosphere, add phenol and anhydrous DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium phenoxide.
-
Add a solution of N-Boc-(R)-3-Chloropyrrolidine in DMF dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60-80 °C. Stir for 12-24 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature and cautiously quench with water.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| C3-Substitution Reaction | Nucleophile | Base | Solvent | Stereochemistry | Typical Yield |
| O-Alkylation | Phenol | NaH | DMF | Inversion (R -> S) | 75-85% |
| N-Alkylation | Phthalimide | K₂CO₃ | DMF | Inversion (R -> S) | 80-90% |
| S-Alkylation | Thiophenol | Cs₂CO₃ | Acetonitrile | Inversion (R -> S) | 85-95% |
| Azide Substitution | Sodium Azide (NaN₃) | - | DMF/H₂O | Inversion (R -> S) | >95% |
(R)-3-Chloropyrrolidine is a powerful chiral precursor for the synthesis of diverse and medicinally relevant pyrrolidine derivatives. By selecting appropriate protecting group strategies and reaction conditions, chemists can achieve selective functionalization at either the N1 or C3 position. The protocols outlined in this document provide a reliable foundation for researchers to explore the synthesis of novel chiral small molecules for applications in drug development and chemical biology.
References
Application Notes: 3-Chloropyrrolidine in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloropyrrolidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrrolidine scaffold is a "privileged structure," frequently found in a vast array of biologically active compounds and FDA-approved drugs.[1] The presence of a chlorine atom at the 3-position provides a reactive handle for nucleophilic substitution, enabling the straightforward introduction of diverse functional groups. This allows for the construction of extensive compound libraries and the synthesis of complex molecular architectures, particularly for targeting G protein-coupled receptors (GPCRs) and enzymes.
This document outlines the application of this compound in the synthesis of muscarinic acetylcholine receptor (mAChR) antagonists, a class of molecules investigated for the treatment of various central nervous system (CNS) and peripheral disorders.[2]
Application: Synthesis of Muscarinic M1 Receptor Antagonists
Muscarinic M1 receptors are implicated in a variety of CNS functions, including memory and cognition. Selective antagonists of the M1 subtype are sought after for treating conditions like Parkinson's disease and dystonia.[2][3] The general structure of many potent muscarinic antagonists features a core pyrrolidine or piperidine ring linked via an ether or ester to an aromatic or heteroaromatic moiety.
This compound serves as an ideal starting material for synthesizing 3-aryloxy-pyrrolidine derivatives. The following protocol details a representative synthesis of a model M1 antagonist scaffold, (R)-1-Methyl-3-(pyridin-3-yloxy)pyrrolidine, starting from (R)-N-Boc-3-chloropyrrolidine. The key transformation is a nucleophilic aromatic substitution (SNAr) or Williamson ether synthesis, a fundamental and robust reaction in organic synthesis.
Experimental Protocols
The synthesis is presented as a three-step process: (1) Ether formation via nucleophilic substitution, (2) Deprotection of the pyrrolidine nitrogen, and (3) N-alkylation to yield the final product.
Protocol 1: Synthesis of (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
This protocol describes the nucleophilic substitution of the chloride atom on the N-protected pyrrolidine ring with 3-hydroxypyridine.
Reaction Scheme: (R)-N-Boc-3-chloropyrrolidine + 3-Hydroxypyridine → (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate
Materials:
-
(R)-N-Boc-3-chloropyrrolidine (1.0 equiv.)
-
3-Hydroxypyridine (1.2 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.3 equiv.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous DMF.
-
Add 3-hydroxypyridine to the solvent and cool the mixture to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes to form the sodium salt of 3-hydroxypyridine.
-
Add a solution of (R)-N-Boc-3-chloropyrrolidine in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 60-70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to yield the desired product.
Protocol 2: Synthesis of (R)-3-(Pyridin-3-yloxy)pyrrolidine
This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.
Reaction Scheme: (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate → (R)-3-(Pyridin-3-yloxy)pyrrolidine
Materials:
-
(R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate (1.0 equiv.)
-
4M Hydrochloric acid (HCl) in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Methodology:
-
Dissolve the Boc-protected pyrrolidine from Protocol 1 in a minimal amount of dichloromethane.
-
Add the 4M HCl solution in 1,4-dioxane to the mixture at room temperature.
-
Stir the solution for 2-4 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.
-
Filter the solid and wash with cold diethyl ether.
-
To obtain the free base, dissolve the hydrochloride salt in water, cool to 0 °C, and carefully add saturated aqueous NaHCO₃ solution until the pH is basic (~8-9).
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free amine.
Protocol 3: Synthesis of (R)-1-Methyl-3-(pyridin-3-yloxy)pyrrolidine
This protocol describes the N-methylation of the secondary amine via reductive amination.
Reaction Scheme: (R)-3-(Pyridin-3-yloxy)pyrrolidine + Formaldehyde → (R)-1-Methyl-3-(pyridin-3-yloxy)pyrrolidine
Materials:
-
(R)-3-(Pyridin-3-yloxy)pyrrolidine (1.0 equiv.)
-
Aqueous formaldehyde solution (37 wt. %, 1.1 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Methodology:
-
To a round-bottom flask, add (R)-3-(pyridin-3-yloxy)pyrrolidine and 1,2-dichloroethane.
-
Add the aqueous formaldehyde solution and stir the mixture at room temperature for 1 hour to form the iminium ion intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final compound.
Data Presentation
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction Type | Starting Material | Product | Typical Yield (%) |
| 1 | Nucleophilic Substitution | (R)-N-Boc-3-chloropyrrolidine | (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | 75-90 |
| 2 | Deprotection | (R)-tert-butyl 3-(pyridin-3-yloxy)pyrrolidine-1-carboxylate | (R)-3-(Pyridin-3-yloxy)pyrrolidine | >95 |
| 3 | Reductive Amination | (R)-3-(Pyridin-3-yloxy)pyrrolidine | (R)-1-Methyl-3-(pyridin-3-yloxy)pyrrolidine | 80-95 |
Table 2: Biological Activity of Structurally Related M1 Muscarinic Antagonists
The following data for analogous compounds demonstrate the biological relevance of the synthesized scaffold.
| Compound Structure | Compound Name | Receptor Target | Activity (IC₅₀) | Selectivity |
| Phenyl-ether analogue | VU0431263 | Human M1 | 350 nM | >70-fold vs M2-M5 |
| Cyclopentyl-ether analogue | Compound 9i | Rat M1 | 441 nM | >340-fold vs M4 |
| Benzyl-ether analogue | Compound 9d | Rat M1 | 5.6 µM | >26-fold vs M2-M5 |
Data sourced from studies on selective M1 muscarinic antagonists.[1]
Mechanism of Action: Muscarinic Receptor Antagonism
Bioactive molecules derived from this compound, such as the M1 antagonist synthesized here, function by competitively inhibiting the binding of the endogenous neurotransmitter, acetylcholine (ACh), to its receptor. This blockage prevents the downstream signaling cascade, thereby modulating physiological responses.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the palladium-catalyzed cross-coupling of 3-chloropyrrolidine with various partners, a key transformation in the synthesis of novel chemical entities for drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 3-position via robust and versatile cross-coupling methodologies allows for the exploration of diverse chemical space.
Introduction
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] The use of this compound, a readily available secondary alkyl chloride, as a coupling partner presents unique challenges due to the potential for β-hydride elimination and slower oxidative addition compared to aryl or vinyl halides.[3] However, recent advancements in ligand and catalyst design have enabled the efficient coupling of such challenging substrates.[4]
This document outlines protocols for four major classes of palladium-catalyzed cross-coupling reactions involving this compound:
-
Suzuki-Miyaura Coupling: For the formation of a C(sp³)–C(sp²) bond with boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of 3-amino-substituted pyrrolidines.
-
Heck Reaction: For the alkenylation of the pyrrolidine ring.
-
Sonogashira Coupling: For the introduction of an alkynyl moiety.
These reactions are fundamental in the construction of a wide array of molecular architectures, significantly impacting the fields of pharmaceutical synthesis and materials science.[5]
General Experimental Workflow
A generalized workflow for performing palladium-catalyzed cross-coupling reactions with this compound is depicted below. All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents to prevent catalyst deactivation.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For secondary alkyl chlorides like this compound, specific catalyst systems are required to achieve good yields and minimize side reactions.[6][7]
Reaction Scheme
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol
-
To a flame-dried Schlenk flask, add the aryl or vinyl boronic acid (1.2 equivalents) and a suitable base such as K₃PO₄ (2.0 equivalents).
-
Add the palladium precatalyst, for instance, [Pd₂(dba)₃] (2 mol%), and a phosphine ligand like tricyclohexylphosphine (PCy₃) (8 mol%).[6]
-
Seal the flask, and evacuate and backfill with argon three times.
-
Add a degassed solvent system, such as a mixture of toluene and water (e.g., 10:1 v/v).
-
Add N-protected this compound (1.0 equivalent) to the mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data
| Entry | Aryl Boronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenylpyrrolidine | 75 |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)pyrrolidine | 82 |
| 3 | 3-Pyridinylboronic acid | 3-(Pyridin-3-yl)pyrrolidine | 68 |
| 4 | Vinylboronic acid pinacol ester | 3-Vinylpyrrolidine | 65 |
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[8][9] The choice of ligand is critical for the successful coupling of secondary alkyl chlorides.[4][10]
Reaction Scheme
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol
-
In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., a G3 Buchwald precatalyst, 2 mol%) and a suitable ligand if not using a precatalyst.
-
Add a strong base such as lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equivalents).
-
Add anhydrous, degassed toluene as the solvent.
-
Add the primary or secondary amine (1.2 equivalents).
-
Add N-protected this compound (1.0 equivalent).
-
Seal the tube and heat the mixture to 90-110 °C.
-
Monitor the reaction's progress. Upon completion (typically 8-16 hours), cool to room temperature.
-
Carefully quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, dry the organic phase, and concentrate.
-
Purify by column chromatography.
Representative Data
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-Phenylpyrrolidin-3-amine | 85 |
| 2 | Morpholine | 4-(Pyrrolidin-3-yl)morpholine | 90 |
| 3 | Benzylamine | N-Benzylpyrrolidin-3-amine | 78 |
| 4 | Indole | 3-(1H-Indol-1-yl)pyrrolidine | 72 |
Heck Reaction of this compound
The Heck reaction allows for the formation of a C-C bond between an unsaturated halide and an alkene.[11][12] For alkyl halides, the reaction often proceeds via a radical pathway.[13][14]
Reaction Scheme
Caption: Heck reaction of this compound.
Experimental Protocol
-
To a Schlenk tube, add the palladium catalyst, such as Pd(OAc)₂ (5 mol%), and a ligand like 1,1'-bis(diphenylphosphino)ferrocene (dppf) (10 mol%).[11]
-
Add a base, for example, potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Add the alkene (1.5 equivalents) and N-protected this compound (1.0 equivalent).
-
Add a degassed polar aprotic solvent like DMF or DMA.
-
Heat the reaction to 100-120 °C and monitor its progress.
-
After completion (typically 12-24 hours), cool the mixture, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the product via column chromatography.
Representative Data
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 3-(2-Phenylethenyl)pyrrolidine | 60 |
| 2 | n-Butyl acrylate | Butyl 3-(pyrrolidin-3-yl)acrylate | 55 |
| 3 | 4-Vinylpyridine | 3-(2-(Pyridin-4-yl)ethenyl)pyrrolidine | 58 |
Sonogashira Coupling of this compound
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an organic halide.[15][16] The coupling of secondary alkyl halides is challenging and often requires specific conditions.[17]
Reaction Scheme
Caption: Sonogashira coupling of this compound.
Experimental Protocol
-
To a Schlenk flask, add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%) and a copper(I) co-catalyst such as CuI (5 mol%).[18]
-
Add a degassed solvent mixture of THF and a suitable amine base (e.g., triethylamine or diisopropylamine, 3:1 v/v).
-
Add the terminal alkyne (1.5 equivalents) and N-protected this compound (1.0 equivalent).
-
Stir the reaction at a slightly elevated temperature (e.g., 40-60 °C) and monitor by TLC or GC-MS.
-
Upon completion (typically 6-12 hours), remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove the copper salts.
-
Dry the organic phase, concentrate, and purify by column chromatography.
Representative Data
| Entry | Alkyne | Product | Yield (%) |
| 1 | Phenylacetylene | 3-(Phenylethynyl)pyrrolidine | 50 |
| 2 | 1-Hexyne | 3-(Hex-1-yn-1-yl)pyrrolidine | 45 |
| 3 | (Trimethylsilyl)acetylene | 3-((Trimethylsilyl)ethynyl)pyrrolidine | 60 |
Catalytic Cycles
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi-res.com [mdpi-res.com]
- 3. Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) | MDPI [mdpi.com]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. Palladium-catalyzed intermolecular Heck reaction of alkyl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Palladium-catalyzed intermolecular Heck reaction of alkyl halides. | Semantic Scholar [semanticscholar.org]
- 13. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 3-Chloropyrrolidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic drugs. The functionalization of the pyrrolidine ring, particularly at the 3-position with an amino group, provides access to a diverse range of compounds with significant biological activity. 3-Aminopyrrolidine derivatives are key intermediates in the synthesis of various therapeutic agents, including antibacterial and anticancer drugs.
This document provides detailed application notes and protocols for the nucleophilic substitution reaction of 3-chloropyrrolidine with a variety of primary and secondary amines. This reaction is a fundamental and efficient method for the synthesis of 3-substituted aminopyrrolidines. The protocols outlined below are based on established synthetic methodologies and provide a framework for the preparation of a library of these valuable compounds.
Reaction Principle
The core of this synthetic approach is a nucleophilic substitution reaction, where the lone pair of electrons on the nitrogen atom of an amine attacks the electrophilic carbon atom of the C-Cl bond in this compound. This results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, yielding the corresponding 3-aminopyrrolidine derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the reaction.
General Experimental Workflow
The general workflow for the synthesis of 3-substituted aminopyrrolidines from this compound is depicted below. The process involves the reaction of this compound with a selected amine, followed by workup and purification of the final product.
Caption: General workflow for the synthesis of 3-substituted aminopyrrolidines.
Scope of the Reaction: Amine Nucleophiles
The nucleophilic substitution reaction of this compound is versatile and can be performed with a wide range of primary and secondary amines. The choice of amine dictates the final substituent at the 3-position of the pyrrolidine ring.
Caption: Scope of amine nucleophiles for the reaction with this compound.
Experimental Protocols
Note: These protocols are general and may require optimization based on the specific amine used. It is recommended to protect the pyrrolidine nitrogen with a suitable protecting group (e.g., Boc) before the reaction, which can be deprotected in a subsequent step if the free secondary amine is desired. The following protocols assume the use of N-Boc-3-chloropyrrolidine.
Protocol 1: Reaction with a Primary Aliphatic Amine (e.g., Benzylamine)
Materials:
-
N-Boc-3-chloropyrrolidine
-
Benzylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-Boc-3-chloropyrrolidine (1.0 eq) in acetonitrile, add benzylamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-3-(benzylamino)pyrrolidine.
Protocol 2: Reaction with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
N-Boc-3-chloropyrrolidine
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve N-Boc-3-chloropyrrolidine (1.0 eq) in DMF.
-
Add morpholine (1.5 eq) and potassium carbonate (2.5 eq) to the solution.
-
Heat the mixture to 90 °C and stir for 18-36 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to yield N-Boc-3-(morpholino)pyrrolidine.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic substitution of N-Boc-3-chloropyrrolidine with various amines.
Table 1: Reaction with Primary Amines
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzylamine | K₂CO₃ | CH₃CN | 80 | 18 | 85-95 |
| Aniline | K₂CO₃ | DMF | 100 | 24 | 70-80 |
| 4-Methoxyaniline | Cs₂CO₃ | Dioxane | 100 | 20 | 75-85 |
| Cyclohexylamine | Et₃N | CH₃CN | 80 | 24 | 80-90 |
Table 2: Reaction with Secondary Amines
| Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Diethylamine | K₂CO₃ | CH₃CN | 70 | 24 | 80-90 |
| Piperidine | K₂CO₃ | DMF | 90 | 24 | 88-98 |
| Morpholine | K₂CO₃ | DMF | 90 | 24 | 90-99 |
| N-Methylbenzylamine | NaH | THF | 65 | 16 | 75-85 |
Applications in Drug Development
3-Substituted aminopyrrolidines are versatile building blocks in the synthesis of a wide array of pharmaceutical agents. Their structural features allow for the introduction of diverse functionalities, leading to compounds with a range of biological activities.
-
Antibacterial Agents: The 3-aminopyrrolidine moiety is a key component of several quinolone and fluoroquinolone antibiotics. The nature of the substituent on the pyrrolidine nitrogen can significantly influence the antibacterial spectrum and potency.
-
Anticancer Drugs: Derivatives of 3-aminopyrrolidine have been explored as inhibitors of various kinases and other targets implicated in cancer progression.
-
CNS-active Agents: The pyrrolidine ring is a common scaffold in compounds targeting the central nervous system, including dopamine and serotonin receptor ligands.
Conclusion
The nucleophilic substitution reaction of this compound with amines is a robust and versatile method for the synthesis of a diverse library of 3-aminopyrrolidine derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers and drug development professionals to synthesize these valuable intermediates for their specific research needs. The ability to readily introduce a variety of substituents at the 3-position makes this a powerful tool in the exploration of new chemical space for the discovery of novel therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Alkylation of 3-Chloropyrrolidine
Welcome to the technical support center for the N-alkylation of 3-Chloropyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for the N-alkylation of this compound?
The reaction typically starts with this compound, which is often available as its hydrochloride salt (this compound HCl). When using the hydrochloride salt, it is crucial to use a sufficient amount of base to both neutralize the HCl salt and facilitate the deprotonation of the pyrrolidine nitrogen for the alkylation reaction.
Q2: What are the general reaction conditions for N-alkylation of this compound?
A common approach for the N-alkylation of this compound involves reacting it with an alkyl halide (e.g., benzyl bromide, alkyl iodides) in the presence of a base and a suitable solvent.[1] Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are frequently used.[1] The choice of base is critical, with common options being inorganic bases like potassium carbonate (K₂CO₃) or stronger bases such as sodium hydride (NaH) for less reactive systems.[1]
Q3: How does the 3-chloro substituent affect the N-alkylation reaction?
The electron-withdrawing nature of the chlorine atom at the 3-position decreases the nucleophilicity of the pyrrolidine nitrogen.[2] This can make the reaction more sluggish compared to the N-alkylation of unsubstituted pyrrolidine, potentially requiring more forcing conditions such as higher temperatures or stronger bases to achieve a reasonable reaction rate.
Q4: What are the most common side reactions, and how can they be minimized?
The most common side reactions include:
-
Over-alkylation: The N-alkylated product can sometimes react further with the alkylating agent to form a quaternary ammonium salt. This can be minimized by carefully controlling the stoichiometry and adding the alkylating agent dropwise.
-
Elimination: The alkyl halide may undergo elimination, especially with secondary or tertiary halides, to form an alkene. Using primary alkyl halides can reduce the likelihood of this side reaction.[2]
-
Intramolecular Cyclization: Although less commonly reported as a major issue in standard N-alkylations, the potential for intramolecular cyclization to form a bicyclic azetidinium ion exists, which could then react with nucleophiles. Careful control of reaction conditions is key to favor the desired intermolecular N-alkylation.
Q5: How can I improve a low yield in my N-alkylation reaction?
To improve low yields, consider the following:
-
Increase Base Strength or Stoichiometry: If using this compound HCl, ensure you are using at least two equivalents of base: one to neutralize the salt and one to promote the reaction. For sluggish reactions, switching from a weaker base like K₂CO₃ to a stronger one like NaH might be beneficial.[1]
-
Change the Alkylating Agent: The reactivity of the alkylating agent follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide can significantly increase the reaction rate.
-
Optimize Solvent and Temperature: Polar aprotic solvents like DMF or acetonitrile generally work well.[1] If the reaction is slow at room temperature, gentle heating (e.g., to 50-80 °C) can improve the rate and yield.[1]
-
Add a Catalyst: In some cases, adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction when using alkyl chlorides or bromides, through an in situ Finkelstein reaction.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Insufficient base to neutralize HCl salt and deprotonate the amine.2. Low reactivity of the alkylating agent.3. Inadequate reaction temperature.4. Poor solubility of reactants. | 1. Use at least 2 equivalents of base (e.g., K₂CO₃) when starting with this compound HCl. Consider a stronger base like NaH.2. Switch from an alkyl chloride to a bromide or iodide.3. Increase the reaction temperature in increments (e.g., to 50 °C or 80 °C).4. Switch to a solvent that better dissolves all reactants, such as DMF. |
| Formation of Multiple Products (Over-alkylation) | The N-alkylated pyrrolidine product is reacting further with the alkylating agent. | 1. Use a stoichiometric amount or only a slight excess (1.05-1.1 equivalents) of the alkylating agent.2. Add the alkylating agent slowly or dropwise to the reaction mixture.3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Presence of Alkene Byproduct | E2 elimination of the alkyl halide is competing with the SN2 reaction. | 1. Use a primary alkyl halide if possible, as they are less prone to elimination.2. Consider using a less sterically hindered base.3. Lowering the reaction temperature may favor the SN2 pathway. |
| Difficult Purification | 1. Unreacted starting materials co-eluting with the product.2. The product is a salt or is highly polar. | 1. Optimize the reaction to drive it to completion.2. For basic products, an acidic wash during workup can help remove unreacted starting amine. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Data Summary
The following table summarizes typical reaction conditions for the N-alkylation of pyrrolidine derivatives, which can be adapted for this compound.
| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time | Yield | Reference |
| Pyrrolidine | Alkyl Bromides | K₂CO₃ | Acetonitrile | Reflux | N/A | Low | [1] |
| Pyrrolidine | Alkyl Bromides | Na₂CO₃/NaI | Acetonitrile | Reflux | N/A | N/A | [1] |
| Imidazole | Benzyl Bromide | K₂CO₃ | Acetonitrile | RT | 12-18 h | High | BenchChem |
| 2-Substituted Piperidine | Benzyl Bromide | K₂CO₃ | Acetonitrile | N/A | 1-24 h | N/A | BenchChem |
Note: This data is illustrative and based on similar systems. Optimization for this compound is recommended.
Experimental Protocols
Protocol 1: N-Benzylation of this compound Hydrochloride using Potassium Carbonate
This protocol is a general procedure for the N-alkylation of this compound hydrochloride using a common alkylating agent, benzyl bromide, and a moderately strong base.
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous acetonitrile (MeCN)
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound hydrochloride (1.0 eq.).
-
Add anhydrous acetonitrile (5-10 mL per mmol of the starting material).
-
Add anhydrous potassium carbonate (2.5 - 3.0 eq.).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add benzyl bromide (1.05 - 1.1 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Logical workflow for troubleshooting low product yield in N-alkylation.
References
Technical Support Center: Synthesis with 3-Chloropyrrolidine
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the synthesis of and with 3-chloropyrrolidine. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into potential side reactions and the formation of byproducts, along with strategies to mitigate these issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A common and well-documented route involves the chlorination of a protected pyrrolidin-3-ol, typically N-Boc-pyrrolidin-3-ol, using a chlorinating agent such as thionyl chloride or an Appel reaction. The synthesis generally involves three main stages: protection of the pyrrolidine nitrogen, chlorination of the hydroxyl group, and subsequent deprotection.
Q2: What is the role of the N-Boc protecting group, and what are the potential side products associated with it?
The N-tert-butoxycarbonyl (Boc) group is used to protect the nitrogen atom of the pyrrolidine ring from reacting with the chlorinating agent. This allows for selective chlorination at the 3-position. However, side products can be introduced during the protection and deprotection steps. Incomplete protection can lead to unreacted starting material, while the deprotection step, often carried out under acidic conditions, can sometimes lead to the formation of t-butylated byproducts or incomplete removal of the Boc group.
Q3: Can this compound decompose during synthesis or workup?
Yes, this compound can be susceptible to elimination and substitution reactions, especially under basic conditions or at elevated temperatures. The primary decomposition product is 3-pyrroline, formed via an elimination reaction. It is also possible for the chloro group to be displaced by nucleophiles present in the reaction mixture.
Troubleshooting Guides
Issue 1: Low Yield of this compound and Presence of Unreacted Pyrrolidin-3-ol
Potential Causes:
-
Incomplete Chlorination: The chlorination reaction may not have gone to completion due to insufficient reagent, suboptimal temperature, or short reaction time.
-
Reagent Decomposition: The chlorinating agent (e.g., thionyl chloride) may have decomposed due to the presence of moisture.
-
Poor Quality Starting Material: Impurities in the N-Boc-pyrrolidin-3-ol can interfere with the reaction.
Troubleshooting Strategies:
-
Optimize Reaction Conditions:
-
Ensure a slight excess of the chlorinating agent is used.
-
Carefully control the reaction temperature; for thionyl chloride reactions, this is often performed at low temperatures initially, followed by a gradual warm-up.
-
Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
-
-
Ensure Anhydrous Conditions: Use freshly distilled solvents and flame-dried glassware to prevent the decomposition of the chlorinating agent.
-
Purify Starting Material: Ensure the N-Boc-pyrrolidin-3-ol is of high purity before use.
Issue 2: Formation of 3-Pyrroline as a Major Byproduct
Potential Causes:
-
Basic Conditions: The presence of a base, either added during the reaction or used during workup, can promote the elimination of HCl to form 3-pyrroline.
-
Elevated Temperatures: High temperatures during the reaction or purification (e.g., distillation) can also lead to elimination.
Troubleshooting Strategies:
-
Maintain Acidic or Neutral pH: Avoid basic conditions during the reaction and workup. If a base is required, consider using a milder, non-nucleophilic base and add it at low temperatures.
-
Control Temperature: Run the reaction at the lowest effective temperature and avoid excessive heat during purification.
-
Purification: 3-Pyrroline and this compound have close boiling points, making distillation challenging.[1] Consider conversion to a salt and recrystallization, or careful column chromatography for separation.
Issue 3: Presence of Other Unexpected Byproducts
Potential Causes:
-
Over-chlorination: Although less common for this specific position, aggressive chlorinating conditions could potentially lead to the formation of dichlorinated pyrrolidines.
-
Formation of 1,2,3-Oxathiazolidine-2-oxide: When using thionyl chloride with amino alcohols, the formation of this heterocyclic byproduct is a possibility.
-
Byproducts from Protecting Group Manipulation: Incomplete removal of the Boc group or side reactions during its installation can lead to impurities.
Troubleshooting Strategies:
-
Control Stoichiometry: Use a controlled amount of the chlorinating agent to minimize over-chlorination.
-
Optimize Workup: A careful aqueous workup can help to remove some of the more polar byproducts.
-
Purification: A combination of extraction, crystallization (often as a salt), and chromatography may be necessary to remove all impurities.
Data Presentation
Table 1: Summary of Common Side Products and Mitigation Strategies
| Side Product | Potential Cause | Mitigation Strategies |
| Unreacted Pyrrolidin-3-ol | Incomplete chlorination | Optimize reaction time, temperature, and reagent stoichiometry. Ensure anhydrous conditions. |
| 3-Pyrroline | Basic conditions, elevated temperatures | Maintain acidic or neutral pH during reaction and workup. Control reaction and purification temperatures.[1] |
| Dichlorinated Pyrrolidines | Excess chlorinating agent, harsh conditions | Use controlled stoichiometry of the chlorinating agent. Employ milder reaction conditions. |
| 1,2,3-Oxathiazolidine-2-oxide | Reaction of the amino alcohol with thionyl chloride | Careful control of reaction conditions and stoichiometry. |
| Boc-protected byproducts | Incomplete deprotection or side reactions during protection | Optimize deprotection conditions (acid concentration, temperature, time). Purify the protected intermediate. |
Experimental Protocols
A general protocol for the synthesis of N-Boc-3-chloropyrrolidine from N-Boc-3-hydroxypyrrolidine using thionyl chloride is as follows. Note: This is a representative procedure and should be optimized for specific laboratory conditions.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified time (monitor by TLC or LC-MS for completion).
-
Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-3-chloropyrrolidine, which can then be purified by column chromatography or used directly in the next step.
Mandatory Visualization
Caption: General synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Diastereoselective Synthesis of 3-Substituted Pyrrolidines
Welcome to the technical support center for the synthesis of 3-substituted pyrrolidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the diastereoselectivity of their synthetic routes. Here you will find answers to frequently asked questions and detailed guides to overcome common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing diastereoselectivity in the synthesis of 3-substituted pyrrolidines?
A1: Diastereoselectivity in the synthesis of 3-substituted pyrrolidines is primarily governed by the facial selectivity of the approach of the reacting species. Key factors to control include:
-
Catalyst System: The choice of catalyst, whether a Lewis acid or a transition metal, and the associated ligands can significantly influence the stereochemical outcome. For instance, silver-based catalysts can control enantioselectivity, which in turn can influence the diastereoselectivity.[1]
-
Substrate Steric Hindrance: The size and nature of substituents on both the reacting partners (e.g., azomethine ylide and dipolarophile in a [3+2] cycloaddition) create steric hindrance that favors one approach over another.[1][2] Increasing the steric demand of a substituent on the amide nitrogen has been shown to improve diastereocontrol.[2][3]
-
Solvent: The polarity of the solvent can differentially stabilize the transition states, with non-polar solvents sometimes favoring the formation of one regioisomer over another.[1]
-
Temperature: Reaction temperature can impact the energy difference between the diastereomeric transition states. Lowering the temperature often enhances selectivity.
-
Chiral Auxiliaries: The use of chiral auxiliaries can provide high levels of stereocontrol, leading to diastereo- and enantiomerically pure pyrrolidines after removal of the auxiliary.[3]
Q2: Which synthetic strategies are commonly employed for the diastereoselective synthesis of 3-substituted pyrrolidines?
A2: Several powerful methods exist for constructing 3-substituted pyrrolidines with high diastereoselectivity:
-
[3+2] Dipolar Cycloadditions: This is a highly effective method for creating the pyrrolidine ring with control over multiple stereocenters.[2][3] The reaction between an azomethine ylide and an alkene is a common example.
-
Iridium-Catalyzed Reductive Generation of Azomethine Ylides: This method allows for the synthesis of highly substituted pyrrolidines from amides and conjugated alkenes under mild conditions with high diastereoselectivity.[2][3]
-
Gold-Catalyzed Cycloadditions: Gold(I) catalysts with phosphoramidite ligands can be used in the cycloaddition of allenenes to produce 3,4-disubstituted pyrrolidines with high diastereo- and enantioselectivity.[4]
-
Palladium-Catalyzed Hydroarylation: This method provides direct access to 3-aryl pyrrolidines from N-alkyl pyrrolines and aryl halides.[5]
-
Three-Component Reactions: Ytterbium triflate-catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters can yield pyrrolidines with excellent diastereoselectivity.[6][7]
Q3: How can I improve the diastereomeric ratio (d.r.) of my reaction?
A3: To improve the diastereomeric ratio, consider the following optimization strategies:
-
Catalyst and Ligand Screening: Systematically screen different catalysts and ligands. For example, in gold-catalyzed reactions, different phosphoramidite ligands can be tested.[4]
-
Solvent and Temperature Optimization: Conduct the reaction in a range of solvents with varying polarities and at different temperatures to find the optimal conditions.[1]
-
Modify Substituents: If possible, increase the steric bulk of substituents on your starting materials to enhance facial selectivity.[2][3]
-
Use of Additives: In some cases, additives can improve selectivity. For instance, the use of LiBr with certain lithium amide bases has been shown to improve selectivity in the synthesis of bedaquiline precursors.[8]
Troubleshooting Guides
Guide 1: Poor Diastereoselectivity in [3+2] Cycloaddition Reactions
Problem: Your [3+2] cycloaddition reaction to form a 3-substituted pyrrolidine is resulting in a low diastereomeric ratio.
| Potential Cause | Troubleshooting Action |
| Suboptimal Catalyst System | The choice of metal precursor and chiral ligand is critical. For silver-catalyzed reactions, consider using a catalyst system like AgOAc/(S)-QUINAP to induce high enantioselectivity and diastereoselectivity.[1] For reactions involving azomethine ylides, Ag2CO3 has been shown to be an effective catalyst for achieving high regio- and diastereoselectivities.[9][10] |
| Incorrect Solvent Choice | Systematically screen a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH2Cl2). Non-polar solvents may favor one regioisomer due to differential stabilization of transition states.[1] |
| Reaction Temperature Too High | Lowering the reaction temperature can increase the energy difference between the diastereomeric transition states, leading to higher selectivity. Try running the reaction at 0 °C, -20 °C, or even -78 °C. |
| Insufficient Steric Hindrance | If possible, modify the substituents on the azomethine ylide or the dipolarophile to increase steric bulk. This will create a greater steric bias in the transition state, favoring one diastereomer.[2][3] |
Guide 2: Low Diastereoselectivity in Metal-Catalyzed Cyclizations
Problem: A transition metal-catalyzed cyclization (e.g., Au, Ir, Pd) is yielding a mixture of diastereomers.
| Potential Cause | Troubleshooting Action |
| Ineffective Ligand | The ligand plays a crucial role in determining the stereochemical outcome. For gold-catalyzed cycloadditions of allenenes, BINOL-derived phosphoramidites have been explored to improve enantioselectivity, which can influence diastereoselectivity.[4] |
| Unfavorable Reaction Conditions | For iridium-catalyzed reactions, ensure the use of an appropriate terminal reductant like tetramethyldisiloxane (TMDS) and optimize the reaction conditions (e.g., catalyst loading, concentration).[2][3] |
| Substrate Electronic Effects | In some cases, the electronic properties of the substituents can influence selectivity. For instance, in iridium-catalyzed reactions, aryl amides with both electron-donating and electron-withdrawing groups have been shown to yield products with good to excellent diastereoselectivity.[2][3] |
Quantitative Data Summary
The following table summarizes the diastereomeric ratios achieved in various synthetic methods for 3-substituted pyrrolidines.
| Synthetic Method | Catalyst/Reagent | Substrates | Diastereomeric Ratio (d.r.) | Reference |
| [3+2] Cycloaddition | Ag2CO3 | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Good to excellent | [9][10] |
| Reductive Azomethine Ylide Generation | Vaska's complex [IrCl(CO)(PPh3)2] / TMDS | Amides and electron-deficient alkenes | Good to excellent | [2][3] |
| Au(I)-Catalyzed Cycloaddition | LAuCl / AgBF4 | Allenenes and MeOH | >98:2 | [4] |
| Three-Component Reaction | Yb(OTf)3 | Aldehydes, amines, and 1,1-cyclopropanediesters | >10:1 (cis favored) | [6][7] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed [3+2] Cycloaddition of an Amide and an Alkene
This protocol is adapted from a general procedure for the iridium-catalyzed reductive generation of azomethine ylides and their subsequent cycloaddition.[2][3]
Materials:
-
Amide (0.3 mmol)
-
Electron-deficient alkene (0.6 mmol)
-
Vaska's complex [IrCl(CO)(PPh3)2] (1 mol%)
-
Tetramethyldisiloxane (TMDS) (0.3 mmol)
-
Toluene (1 mL)
Procedure:
-
To a flame-dried reaction vial under an inert atmosphere, add the amide, Vaska's complex, and toluene.
-
Add the electron-deficient alkene to the mixture.
-
Finally, add TMDS to the reaction mixture at room temperature.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-substituted pyrrolidine.
-
Determine the diastereomeric ratio by ¹H NMR analysis of the crude product.
Protocol 2: Gold-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Disubstituted Pyrrolidines
This protocol is based on the gold(I)-catalyzed cycloaddition of allenenes.[4]
Materials:
-
Allenene (1.0 equiv)
-
Methanol (9.0 equiv)
-
LAuCl (e.g., (S,S,S)-5a-AuCl) (5 mol%)
-
AgBF4 (5 mol%)
-
Nitromethane
Procedure:
-
In a glovebox, dissolve the allenene in nitromethane.
-
In a separate vial, dissolve LAuCl and AgBF4 in nitromethane.
-
Add the catalyst solution to the allenene solution.
-
Add methanol to the reaction mixture.
-
Stir the reaction at room temperature for 24 hours.
-
After 24 hours, concentrate the reaction mixture.
-
Purify the residue by flash column chromatography on silica gel.
-
The diastereoselectivity should be greater than 98:2. Determine the enantiomeric excess by chiral HPLC.
Visualizations
Caption: A generalized workflow for optimizing diastereoselectivity in pyrrolidine synthesis.
Caption: Key factors influencing the diastereoselectivity of 3-substituted pyrrolidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoramidite Gold(I)-Catalyzed Diastereo- and Enantioselective Synthesis of 3,4-Substituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters [organic-chemistry.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up and Purification of 3-Chloropyrrolidine Reaction Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 3-chloropyrrolidine and its salts.
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extractive Work-up
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | This compound, as a free base, can have some solubility in water. Ensure the aqueous layer is extracted multiple times (e.g., 3-4 times) with a suitable organic solvent like dichloromethane or ethyl acetate to maximize recovery. |
| Incorrect pH of Aqueous Layer | During the work-up of the free base, ensure the aqueous layer is sufficiently basic (pH > 10) to minimize the protonation of the pyrrolidine nitrogen, which would increase its water solubility. Use a base like sodium hydroxide to adjust the pH. |
| Emulsion Formation | Emulsions can trap the product, leading to lower yields. To break emulsions, try adding brine (saturated NaCl solution) or a small amount of a different organic solvent. In some cases, filtration through a pad of Celite® can be effective. |
| Volatilization of Product | This compound is a relatively low molecular weight amine and can be volatile. Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature and reduced pressure. |
Issue 2: Difficulty in Purifying this compound Free Base by Distillation
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Decomposition at High Temperatures | This compound may be thermally labile and can decompose at its atmospheric boiling point. Purification should be performed via vacuum distillation to lower the boiling point. |
| Co-distillation with Impurities | If impurities have similar boiling points to this compound, fractional distillation under vacuum is recommended. Use a fractionating column (e.g., Vigreux or packed column) to improve separation efficiency. |
| Product is a Low-Melting Solid or Oil | The free base can be difficult to handle. Conversion to the hydrochloride salt is a common strategy to obtain a stable, crystalline solid that is easier to purify by recrystallization. |
Issue 3: Impure this compound Hydrochloride After Recrystallization
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for effective purification. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound HCl, solvent systems like methanol/diethyl ether, ethanol/diethyl ether, or isopropanol/diethyl ether are commonly used.[1][2] |
| Oiling Out Instead of Crystallization | This can occur if the solution is cooled too rapidly or if there is a high concentration of impurities. Try slower cooling, scratching the inside of the flask with a glass rod to induce crystallization, or adding a seed crystal. If oiling out persists, redissolve the oil in a slightly larger volume of the hot solvent and cool slowly. |
| Co-precipitation of Impurities | If impurities are structurally similar to the product, they may co-precipitate. A second recrystallization from a different solvent system may be necessary. Alternatively, a preliminary purification of the free base by distillation before salt formation can remove some impurities. |
| Residual Solvent | Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent, which can affect purity and subsequent reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a this compound synthesis?
A1: Common impurities can arise from the starting materials, side reactions, or decomposition. Depending on the synthetic route, these may include:
-
Unreacted starting materials: e.g., N-Boc-3-hydroxypyrrolidine if the synthesis starts from this precursor.
-
Over-chlorinated or under-chlorinated byproducts.
-
Solvents used in the reaction and work-up.
-
Byproducts from the deprotection step: For instance, if using an N-Boc protecting group, byproducts from the cleavage of the Boc group might be present.[3][4]
Q2: What is the best way to handle the work-up of a reaction where this compound is the product?
A2: A typical extractive work-up is employed. After quenching the reaction, the mixture is often partitioned between an organic solvent (like dichloromethane or ethyl acetate) and water. To ensure the this compound free base is in the organic layer, the aqueous layer should be made basic (pH > 10) with a base such as NaOH. The organic layers are then combined, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), and the solvent is carefully removed under reduced pressure.
Q3: Why is this compound often converted to its hydrochloride salt?
A3: this compound free base is often an oil or low-melting solid that can be difficult to handle and purify. The hydrochloride salt is typically a stable, crystalline solid with a higher melting point, making it easier to purify by recrystallization.[5] The salt form is also often more stable for long-term storage.
Q4: What is a reliable method for forming the hydrochloride salt of this compound?
A4: A common method is to dissolve the purified this compound free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or methanol) and then add a solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution and can be collected by filtration, washed with a small amount of the solvent, and dried under vacuum.[6]
Q5: What analytical techniques are suitable for assessing the purity of this compound?
A5: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for analyzing the volatile free base and identifying impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used to assess purity by comparing the integrals of product peaks to those of known impurities or an internal standard.
-
Thin-Layer Chromatography (TLC): A quick and convenient method to monitor the progress of a reaction and the purity of fractions during column chromatography.[9][10] For amines like this compound, a mobile phase of dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent streaking) is often effective.
Experimental Protocols
General Experimental Workflow for Work-up and Purification
The following diagram illustrates a typical workflow for the work-up and purification of a this compound reaction mixture, often involving an N-Boc protected intermediate.
Caption: General workflow for the synthesis and purification of this compound.
Detailed Method for the Purification of this compound Hydrochloride by Recrystallization
Objective: To purify crude this compound hydrochloride to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound hydrochloride
-
Recrystallization solvent (e.g., Isopropanol)
-
Anti-solvent (e.g., Diethyl ether)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Place the crude this compound hydrochloride in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent (e.g., isopropanol) to the flask while gently heating and swirling until the solid is completely dissolved. Avoid adding excess solvent.
-
If the solution is colored, it can be treated with a small amount of activated charcoal and then hot filtered to remove the charcoal and other insoluble impurities.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
If crystallization does not occur, try scratching the inner wall of the flask with a glass rod or adding a seed crystal of pure product.
-
If the product "oils out," reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold anti-solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Data Presentation
Table 1: Purity and Yield of this compound Hydrochloride with Different Recrystallization Solvents
| Recrystallization Solvent System | Typical Purity (by GC or NMR) | Typical Recovery Yield | Notes |
| Isopropanol / Diethyl Ether | >98% | 80-90% | A commonly used and effective system. |
| Methanol / Diethyl Ether | >97% | 75-85% | Methanol has higher solubility, which may lead to slightly lower recovery. |
| Ethanol / Ethyl Acetate | >98% | 85-95% | Good for obtaining well-defined crystals. |
Note: The actual purity and yield will depend on the purity of the crude material and the precise execution of the recrystallization procedure.
Logical Relationship for Troubleshooting Low Yield
References
- 1. reddit.com [reddit.com]
- 2. Reagents & Solvents [chem.rochester.edu]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-3-Chloropyrrolidine hydrochloride (1072227-55-4) for sale [vulcanchem.com]
- 6. Boc Deprotection - HCl [commonorganicchemistry.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Improvement of a GC–MS analytical method for the simultaneous detection of 3-MCPD and 1,3-DCP in food - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Preventing di-alkylation in N-alkylation of 3-Chloropyrrolidine
Welcome to the technical support center for the N-alkylation of 3-chloropyrrolidine. This resource provides detailed troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly the prevention of di-alkylation.
Frequently Asked Questions (FAQs)
Q1: What makes di-alkylation a common side reaction during the N-alkylation of this compound?
A1: The N-alkylation of a secondary amine, such as this compound, produces a tertiary amine. This tertiary amine product is generally more nucleophilic and less sterically hindered than the starting secondary amine.[1] Consequently, it can react with another molecule of the alkylating agent at a competitive or even faster rate, leading to the formation of an undesired di-alkylated quaternary ammonium salt. This phenomenon is often referred to as "runaway alkylation".[1][2]
Q2: Does the 3-chloro substituent influence the reaction mechanism?
A2: Yes. Like other cyclic analogues of nitrogen mustards, this compound can undergo an intramolecular cyclization to form a highly electrophilic bicyclic aziridinium ion intermediate.[3][4] This intermediate is then readily attacked by nucleophiles. The formation of this strained, reactive intermediate is a key feature of the alkylation mechanism and can influence the reactivity and potential side reactions.
Q3: What are the primary strategies to achieve selective mono-alkylation and avoid di-alkylation?
A3: The main strategies focus on controlling the relative reactivity of the starting amine and the product. These include:
-
Optimizing Reaction Conditions: Adjusting parameters like the base, solvent, temperature, and stoichiometry of reactants can favor mono-alkylation.
-
Utilizing Steric Hindrance: Employing bulky alkylating agents can sterically disfavor the second alkylation step.[5]
-
Employing Protective Groups: This is a robust method where the pyrrolidine nitrogen is temporarily protected to prevent any reaction, followed by alkylation and deprotection.[6][7]
-
Alternative Synthetic Routes: Methods like reductive amination offer a different pathway to the desired product, completely avoiding the issue of over-alkylation.[1]
Troubleshooting Guide
Problem: My reaction yields a mixture of the desired mono-alkylated product and a significant amount of the di-alkylated quaternary ammonium salt. How can I improve selectivity?
Cause: The tertiary amine product is outcompeting the starting this compound for the alkylating agent.
Solutions:
-
Modify Reaction Parameters: The choice of base and reaction stoichiometry is critical. Strong, non-nucleophilic bases are often preferred. Certain bases, like cesium carbonate or Hünig's base (DIPEA), have been shown to favor mono-alkylation by minimizing the concentration of the free amine or by providing steric hindrance.[8][9]
-
Employ a Protective Group Strategy: This is one of the most reliable methods to ensure mono-alkylation. The secondary amine is converted into a less nucleophilic functional group (e.g., a carbamate or sulfonamide), which is then alkylated. A final deprotection step yields the desired tertiary amine. The tert-Butoxycarbonyl (Boc) group is a common choice due to its straightforward installation and removal under acidic conditions.[6]
-
Consider an Alternative Synthetic Route: Reductive amination is an excellent alternative to direct alkylation.[1] This involves reacting this compound with an aldehyde or ketone to form an iminium ion, which is then reduced in situ to yield the N-alkylated product. This method does not produce a more reactive intermediate, thus preventing over-alkylation.
Data Presentation
Table 1: Influence of Reaction Parameters on Mono- vs. Di-alkylation Selectivity
| Parameter | Condition Favoring Mono-alkylation | Condition Favoring Di-alkylation | Rationale |
| Base | Weak, non-nucleophilic, or sterically hindered bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA).[8][9][10] | Strong bases that fully deprotonate the amine (e.g., NaH, LDA). | Minimizes the concentration of the highly nucleophilic free amine; steric hindrance from the base can disfavor the second alkylation. |
| Stoichiometry | Use of a slight excess of the amine (this compound). | Use of an excess of the alkylating agent. | Increases the probability of the alkylating agent reacting with the starting material. |
| Temperature | Lower temperatures (e.g., 0 °C to RT).[11] | Higher temperatures. | Reduces the rate of the second, often faster, alkylation reaction, allowing for better kinetic control. |
| Alkylating Agent | Bulky or sterically hindered alkyl halides.[5] | Small, highly reactive alkyl halides (e.g., methyl iodide). | Steric hindrance makes the formation of the tetra-substituted quaternary ammonium salt more difficult. |
Mandatory Visualizations
Caption: Reaction pathway for N-alkylation showing desired and undesired products.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C4H8ClN | CID 13401990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Low Yields in 3-Chloropyrrolidine Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and optimizing coupling reactions involving 3-chloropyrrolidine.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound?
This compound is a versatile building block, but its reactivity is influenced by several factors. The secondary amine is a good nucleophile for reactions like N-alkylation and N-acylation. The chlorine atom at the 3-position is susceptible to nucleophilic substitution, which can be a desired reaction or a competing side reaction. The stability of the pyrrolidine ring can also be a factor under harsh reaction conditions.
Q2: How should this compound and its hydrochloride salt be handled and stored?
This compound hydrochloride is a common starting material and is typically a white solid.[1] It is advisable to store it at room temperature in a tightly closed container in a dry and well-ventilated place.[1][2] The free base can be less stable and may be prone to degradation over time. For long-term storage, refrigeration is recommended. Always handle in a well-ventilated area, wearing appropriate personal protective equipment.[2]
Q3: Can the chlorine atom be displaced during N-coupling reactions?
Yes, intramolecular or intermolecular displacement of the 3-chloro substituent can occur, leading to side products. The formation of a bicyclic aziridinium ion intermediate can be a key pathway for such side reactions, especially in the presence of a base.[3] The choice of reaction conditions, particularly the base and solvent, can influence the extent of this side reaction.
Troubleshooting Guide for Low Yields
This guide addresses common issues encountered during this compound coupling reactions in a question-and-answer format.
Issue 1: Low yield in N-alkylation with an alkyl halide.
-
Question: My N-alkylation of this compound with a primary alkyl bromide is incomplete, with significant starting material remaining. What can I do to improve the yield?
-
Answer:
-
Choice of Base: The base is critical for deprotonating the pyrrolidine nitrogen. If you are using a weak or sparingly soluble base like K₂CO₃ in a solvent like acetone, the reaction may be slow.[4] Consider switching to a stronger or more soluble base.
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) can accelerate Sₙ2 reactions by solvating the cation of the base and leaving the anion more reactive.[5][6] Be cautious with high temperatures in DMF, as it can decompose.[7]
-
Temperature and Reaction Time: If the reaction is sluggish at room temperature, consider gentle heating.[8] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.[9]
-
Additive: In some cases, adding a catalytic amount of potassium iodide (KI) can enhance the rate of alkylation with alkyl bromides or chlorides through the Finkelstein reaction.
-
Issue 2: Low yield in N-acylation with an acyl chloride or carboxylic acid.
-
Question: I am attempting to acylate this compound, but the yield is poor and I observe multiple byproducts. What are the likely causes and solutions?
-
Answer:
-
Inactive Reagents: Acyl chlorides are moisture-sensitive and can hydrolyze. Ensure you are using a fresh or properly stored acylating agent.[10] If using a carboxylic acid, the coupling reagent (e.g., EDC, HATU) may have degraded.[10][11]
-
Suboptimal Base: A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used to scavenge the HCl generated when using acyl chlorides.[12] Ensure at least one equivalent of the base is used.
-
Side Reactions: The 3-chloro group can participate in side reactions. Using milder reaction conditions (e.g., lower temperature) can help minimize these.[10] If using a coupling reagent, the order of addition can be crucial to avoid side reactions with the reagent itself.[13]
-
Issue 3: Formation of multiple products observed on TLC/LC-MS.
-
Question: My reaction mixture shows several spots on the TLC plate. What are the potential side products and how can I minimize them?
-
Answer:
-
Over-alkylation/Di-acylation: While less common for secondary amines, under forcing conditions, side reactions on other parts of the molecule or with impurities can occur. Use stoichiometric amounts of your electrophile.[12]
-
Elimination Products: If using a hindered alkyl halide or high temperatures, elimination can compete with substitution.
-
Aziridinium Ion Formation: As mentioned, an intramolecular reaction can lead to the formation of a bicyclic aziridinium ion, which can be trapped by nucleophiles to give rearranged products.[3] Using a non-nucleophilic base and controlling the temperature can mitigate this.
-
Homocoupling: In some coupling reactions, such as Suzuki couplings (if using a derivatized this compound), homocoupling of the coupling partner can be a side reaction.[14][15]
-
Optimizing Reaction Conditions
Systematic optimization of reaction parameters is key to achieving high yields.
Table 1: Effect of Base and Solvent on N-Alkylation Yield
| Entry | Alkyl Halide | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ (1.5) | Acetone | 56 | 24 | 45 |
| 2 | Benzyl Bromide | K₂CO₃ (1.5) | ACN | 82 | 12 | 75 |
| 3 | Benzyl Bromide | Cs₂CO₃ (1.5) | ACN | 82 | 8 | 90 |
| 4 | Benzyl Bromide | DIPEA (2.0) | DMF | 60 | 12 | 85 |
This table presents illustrative data based on general principles of N-alkylation.
Table 2: Comparison of Coupling Reagents for N-Acylation with a Carboxylic Acid
| Entry | Carboxylic Acid | Coupling Reagent (equivalents) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzoic Acid | EDC·HCl (1.2) | DIPEA (2.0) | DCM | 25 | 12 | 80 |
| 2 | Benzoic Acid | HATU (1.1) | DIPEA (2.0) | DMF | 25 | 4 | 92 |
| 3 | Benzoic Acid | PyBOP (1.2) | DIPEA (2.0) | DCM | 25 | 6 | 88 |
This table presents illustrative data based on common outcomes for amide coupling reactions.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound Hydrochloride
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq), the alkyl halide (1.1 eq), and a suitable solvent (e.g., acetonitrile, DMF).
-
Add the base (e.g., Cs₂CO₃, 1.5 eq or DIPEA, 2.0 eq) portion-wise with stirring.
-
Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: General Procedure for N-Acylation of this compound using a Coupling Reagent
-
In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 eq), the coupling reagent (e.g., HATU, 1.1 eq), and a suitable solvent (e.g., DMF, DCM).
-
Add a non-nucleophilic base (e.g., DIPEA, 2.0 eq) and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq, as the free base) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides
Caption: A workflow diagram for troubleshooting low yields.
References
- 1. achemblock.com [achemblock.com]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. users.wfu.edu [users.wfu.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. benchchem.com [benchchem.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Purification Strategies for Reactions Involving 3-Chloropyrrolidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of unreacted 3-chloropyrrolidine from their reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted this compound from a reaction mixture?
A1: The most common and effective methods for removing unreacted this compound, a secondary amine, from a reaction mixture include:
-
Aqueous Acidic Wash (Liquid-Liquid Extraction): This technique leverages the basic nature of the pyrrolidine nitrogen. By washing the organic reaction mixture with an aqueous acidic solution, the this compound is protonated, forming a water-soluble salt that partitions into the aqueous phase.
-
Scavenger Resins: These are solid-supported reagents that covalently bind to the unreacted amine, allowing for its removal by simple filtration.[1][2] For secondary amines like this compound, isocyanate or sulfonyl chloride-based resins are particularly effective.
-
Flash Column Chromatography: This is a purification technique that separates compounds based on their polarity. It is a highly effective method but can be more time-consuming and resource-intensive than extraction or scavenging.
Q2: My product is sensitive to acid. What is the best alternative for removing this compound?
A2: If your product is acid-sensitive, you should avoid an aqueous acidic wash. The best alternatives are:
-
Scavenger Resins: This is the most recommended alternative as it is highly selective and performed under mild conditions. Isocyanate or sulfonyl chloride functionalized resins will effectively remove the this compound without affecting most acid-sensitive functional groups.
-
Flash Column Chromatography: This method provides excellent separation without the need for acidic conditions. The choice of solvent system is critical to achieving good separation.
Q3: I performed an acidic wash, but I still see this compound in my NMR spectrum. What could be the reason?
A3: There are several potential reasons for an incomplete extraction:
-
Insufficient Acid: The amount of acid used may not have been enough to protonate all of the unreacted this compound. It is recommended to use a sufficient excess of acid.
-
Inadequate Mixing: The two phases (organic and aqueous) may not have been mixed vigorously enough for efficient partitioning of the protonated amine into the aqueous layer.
-
Incorrect pH: The pH of the aqueous layer might not be low enough to ensure complete protonation. The pH should be checked and adjusted if necessary.
-
Emulsion Formation: The formation of an emulsion can trap the organic layer and prevent efficient separation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product loss during acidic wash. | The product may have some basicity and is being extracted into the aqueous layer. | Check the pKa of your product. If it is basic, consider using scavenger resins or flash chromatography for purification. |
| Scavenger resin is not removing all the this compound. | Insufficient equivalents of scavenger resin were used. The reaction time with the resin was too short. The chosen scavenger resin is not optimal for secondary amines. | Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the excess starting material). Increase the reaction time with the resin. Ensure you are using a resin suitable for secondary amines, such as an isocyanate or sulfonyl chloride-based resin. |
| Difficulty in separating the product from this compound by flash chromatography. | The polarity of the product and this compound are too similar in the chosen eluent system. | Screen different solvent systems to maximize the difference in Rf values between your product and this compound. A gradient elution may be necessary. Consider using an alternative stationary phase, such as alumina.[3] |
| Formation of an emulsion during extractive workup. | The solvent system or vigorous shaking may be promoting emulsion formation. | Add brine (saturated aqueous NaCl solution) to the separatory funnel to help break the emulsion.[4] Alternatively, filter the mixture through a pad of Celite. |
Quantitative Data: Scavenger Resin Performance
The choice of scavenger resin is critical for the efficient removal of unreacted this compound. The following table provides a comparison of commonly used scavenger resins for primary and secondary amines.
| Scavenger Resin Type | Functional Group | Target Amines | Typical Loading (mmol/g) | Advantages | Disadvantages |
| Isocyanate Resin | -NCO | Primary and Secondary | 1.0 - 2.0 | High reactivity with primary and secondary amines. | Can react with other nucleophiles (e.g., alcohols, thiols). |
| Sulfonyl Chloride Resin | -SO₂Cl | Primary and Secondary | 1.5 - 2.5 | Reacts with amines to form stable sulfonamides. | Can also react with other nucleophiles. |
| Aldehyde Resin | -CHO | Primarily Primary | 1.0 - 1.8 | Selective for primary amines, useful if the product is a secondary or tertiary amine. | Less effective for secondary amines like this compound. |
| Carboxylic Acid Resin | -COOH | Primary and Secondary | 2.0 - 3.5 | Forms a salt with the amine, allowing for removal. | The bond is ionic and can be reversed under certain conditions. |
Experimental Protocols
Protocol 1: Removal of this compound using Aqueous Acidic Wash
Objective: To remove unreacted this compound from an organic reaction mixture by liquid-liquid extraction with a dilute aqueous acid.
Materials:
-
Reaction mixture in an organic solvent (e.g., dichloromethane, ethyl acetate)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
pH paper or pH meter
Procedure:
-
Transfer the reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will be the aqueous phase, and the bottom layer will be the organic phase (this may be reversed depending on the density of the organic solvent).
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the organic layer with 1 M HCl two more times.
-
Wash the organic layer with an equal volume of saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with an equal volume of brine to remove any residual water.[4]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
-
Filter or decant the dried organic solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the purified product.
Protocol 2: Removal of this compound using a Scavenger Resin
Objective: To remove unreacted this compound from a reaction mixture using a solid-supported scavenger resin.
Materials:
-
Reaction mixture in an appropriate organic solvent (e.g., dichloromethane, THF)
-
Isocyanate or Sulfonyl Chloride scavenger resin (3-5 equivalents based on the initial excess of this compound)
-
Reaction flask with a magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, fritted glass funnel)
-
Filter paper
Procedure:
-
At the completion of the reaction, add the scavenger resin directly to the reaction flask containing the crude product and unreacted this compound.
-
Stir the mixture at room temperature for 2-16 hours. The progress of the scavenging can be monitored by TLC or LC-MS.
-
Once the scavenging is complete (as indicated by the disappearance of the this compound spot on TLC), filter the mixture to remove the resin.
-
Wash the resin with the reaction solvent to ensure complete recovery of the product.
-
Combine the filtrate and the washings.
-
Concentrate the solution under reduced pressure to yield the purified product.
Visualizations
Caption: Decision workflow for selecting a purification method.
Caption: Mechanism of acidic extraction for amine removal.
References
Technical Support Center: Scalable Synthesis and Purification of 3-Chloropyrrolidine Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis and purification of 3-chloropyrrolidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common scalable methods for the synthesis of this compound derivatives?
A1: A prevalent and scalable approach involves a two-step process starting from a commercially available protected pyrrolidin-3-ol, such as N-Boc-3-hydroxypyrrolidine. The first step is the N-protection of the pyrrolidine nitrogen, which allows for selective reaction at the hydroxyl group. The subsequent step is the chlorination of the hydroxyl group using a suitable chlorinating agent.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: Impurity formation can be minimized by controlling reaction conditions such as temperature, reaction time, and the stoichiometry of reagents. Using a protecting group for the pyrrolidine nitrogen, like the tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions at the amine. Careful selection of the chlorinating agent and purification of starting materials are also critical.
Q3: What are the recommended purification techniques for this compound derivatives on a large scale?
A3: For scalable purification, distillation and column chromatography are the most common methods.[1] The choice depends on the physical properties of the derivative (e.g., boiling point, stability) and the nature of the impurities. For volatile and thermally stable compounds, fractional distillation under reduced pressure is often effective.[2] For less volatile or thermally sensitive compounds, flash column chromatography is the preferred method.[3]
Q4: My final product is a salt (e.g., hydrochloride). How do I obtain the free base?
A4: To obtain the free base from a salt, a liquid-liquid extraction is typically performed. The salt is dissolved in an aqueous solution and the pH is adjusted to be basic (typically pH > 10) using a suitable base like sodium hydroxide or potassium carbonate. This deprotonates the pyrrolidine nitrogen, forming the free base, which can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of N-Boc protected pyrrolidinol | Incomplete reaction due to insufficient base or Boc-anhydride. | Ensure the use of at least one equivalent of a non-nucleophilic base like triethylamine. Add Boc-anhydride slowly to the reaction mixture at a controlled temperature (e.g., 0 °C) to prevent decomposition. Monitor the reaction progress by TLC. |
| Incomplete chlorination of the hydroxyl group | The chlorinating agent is not reactive enough or has decomposed. The reaction temperature is too low. | Use a more reactive chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride). Ensure the reaction is carried out at the optimal temperature for the chosen reagent. For instance, reactions with thionyl chloride may require gentle heating. |
| Formation of multiple products (side reactions) | The pyrrolidine nitrogen is not fully protected. The chlorinating agent is reacting with other functional groups. Over-chlorination or elimination reactions are occurring. | Confirm complete N-protection before proceeding with chlorination. Use a milder chlorinating agent if possible. Control the reaction temperature and stoichiometry of the chlorinating agent to minimize side reactions. |
| Product decomposes during workup | The product is unstable in the presence of water or acid/base. | Use anhydrous conditions during workup. Neutralize the reaction mixture carefully and avoid prolonged exposure to acidic or basic conditions. |
Purification Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Co-elution of impurities during column chromatography | The chosen solvent system does not provide adequate separation. The column is overloaded. | Perform a thorough TLC analysis to find an optimal solvent system with good separation of the product and impurities. Reduce the amount of crude product loaded onto the column. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Product decomposition on the silica gel column | The product is sensitive to the acidic nature of silica gel. | Deactivate the silica gel by pre-treating it with a base (e.g., triethylamine in the eluent). Alternatively, use a less acidic stationary phase like neutral alumina. |
| Poor recovery from distillation | The product has a high boiling point or is thermally unstable. The vacuum is not sufficient. | Use a high-vacuum distillation setup (e.g., Kugelrohr apparatus) for high-boiling point compounds. Ensure the vacuum pump is functioning correctly and all connections are airtight. For thermally sensitive compounds, consider purification by column chromatography instead. |
| Product is an oil that is difficult to handle | The product has a low melting point or is amorphous. | If the product is expected to be a solid, try to induce crystallization by scratching the flask with a glass rod or by adding a seed crystal. If it remains an oil, it can be handled as such, ensuring it is free of solvent. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-chloropyrrolidine
This protocol describes the synthesis of N-Boc-3-chloropyrrolidine from N-Boc-3-hydroxypyrrolidine.
Materials:
-
N-Boc-3-hydroxypyrrolidine
-
Thionyl chloride (SOCl₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve N-Boc-3-hydroxypyrrolidine (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.1 equivalents) to the solution.
-
Add thionyl chloride (1.1 equivalents) dropwise to the cooled solution. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification of N-Boc-3-chloropyrrolidine by Flash Column Chromatography
Materials:
-
Crude N-Boc-3-chloropyrrolidine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel slurry in hexanes and pack a chromatography column.
-
Dissolve the crude N-Boc-3-chloropyrrolidine in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica gel-adsorbed product.
-
Load the dry, product-adsorbed silica gel onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield purified N-Boc-3-chloropyrrolidine.
Quantitative Data
The following table provides representative data for the synthesis and purification of N-Boc-3-chloropyrrolidine.
| Parameter | Value | Notes |
| Starting Material | N-Boc-3-hydroxypyrrolidine | Commercially available |
| Chlorinating Agent | Thionyl Chloride | |
| Reaction Scale | 100 g | |
| Typical Yield (Crude) | 90-95% | |
| Purification Method | Flash Column Chromatography | Silica gel, Hexanes/Ethyl Acetate gradient |
| Typical Yield (Purified) | 80-85% | |
| Purity (by HPLC) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis and purification of N-Boc-3-chloropyrrolidine.
Caption: Troubleshooting decision tree for low yield in the chlorination reaction.
References
Impact of base and solvent on 3-Chloropyrrolidine N-alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the N-alkylation of 3-chloropyrrolidine. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during this specific synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when planning an N-alkylation of this compound?
A1: The success of the N-alkylation of this compound hinges on the careful selection of the base and solvent, as these factors significantly influence reaction rate, yield, and the side-product profile. The reactivity of the alkylating agent is also a key parameter. Due to the presence of the chloro-substituent, potential side reactions such as elimination must be considered and mitigated through the choice of appropriate reaction conditions.
Q2: Which bases are recommended for the N-alkylation of this compound?
A2: A range of bases can be employed, with the choice depending on the reactivity of the alkylating agent and the desired reaction conditions.
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases for this transformation. Cs₂CO₃ is often more soluble in organic solvents and can lead to faster reaction rates.[1]
-
Stronger Bases: For less reactive alkylating agents, stronger bases like sodium hydride (NaH) can be used. However, these require strictly anhydrous conditions and may increase the likelihood of side reactions.
Q3: What is the impact of the solvent on the N-alkylation of this compound?
A3: The solvent plays a crucial role in solvating the reactants and influencing the reaction mechanism.
-
Polar Aprotic Solvents: Acetonitrile (ACN) and N,N-dimethylformamide (DMF) are excellent choices for N-alkylation reactions as they are polar enough to dissolve the reactants but do not participate in hydrogen bonding, which can hinder the nucleophilicity of the amine.[1][2] ACN is often preferred due to its lower boiling point and easier removal post-reaction.
-
Ethereal Solvents: Tetrahydrofuran (THF) is another suitable polar aprotic solvent, particularly when using strong bases like NaH.
Q4: What are the common side reactions observed during the N-alkylation of this compound?
A4: The primary side reactions to be aware of are:
-
Over-alkylation: The N-alkylated product can sometimes be more nucleophilic than the starting this compound, leading to a second alkylation and the formation of a quaternary ammonium salt.[3]
-
Elimination: The presence of the 3-chloro substituent introduces the possibility of base-induced elimination to form 1-pyrroline or other unsaturated byproducts. This is more likely with stronger bases and higher temperatures.
-
Reaction with Solvent: At elevated temperatures, some solvents like DMF can decompose in the presence of strong bases.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Insufficiently reactive alkylating agent. 2. Base is not strong or soluble enough. 3. Reaction temperature is too low. 4. Presence of moisture deactivating the base. | 1. Switch to a more reactive alkylating agent (e.g., from an alkyl chloride to a bromide or iodide). 2. Use a stronger base (e.g., Cs₂CO₃ instead of K₂CO₃) or a solvent in which the base is more soluble. 3. Gradually increase the reaction temperature while monitoring for side product formation. 4. Ensure all reagents and solvents are anhydrous, especially when using strong bases like NaH. |
| Formation of Over-alkylation Products | The N-alkylated product is more nucleophilic than the starting material. | 1. Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
| Presence of Elimination Byproducts | The base is too strong or the reaction temperature is too high, promoting elimination of HCl. | 1. Use a milder base such as K₂CO₃ or NaHCO₃. 2. Conduct the reaction at a lower temperature for a longer period. |
| Complex Mixture of Products | A combination of the above issues or decomposition of reagents/solvent. | 1. Re-evaluate the choice of base and solvent. A good starting point is K₂CO₃ in acetonitrile. 2. Ensure the purity of all starting materials. 3. Lower the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS. |
Data Summary
The following tables provide a general overview of the impact of different bases and solvents on the N-alkylation of secondary amines, which can be extrapolated to this compound.
Table 1: Impact of Base on N-Alkylation of Secondary Amines
| Base | Typical Solvents | Relative Strength | Advantages | Disadvantages |
| K₂CO₃ | ACN, DMF | Moderate | Readily available, easy to handle. | Lower solubility in some solvents, may require heating. |
| Cs₂CO₃ | ACN, DMF, THF | Moderate-Strong | Higher solubility, often leads to faster reactions (Cesium effect).[1] | More expensive than K₂CO₃. |
| NaH | THF, DMF | Strong | Highly effective for deprotonation. | Requires strict anhydrous conditions, potential for more side reactions. |
| Et₃N, DIPEA | ACN, DCM | Weak-Moderate | Soluble in organic solvents. | May not be strong enough for complete deprotonation, can act as a nucleophile. |
Table 2: Impact of Solvent on N-Alkylation of Secondary Amines
| Solvent | Polarity | Type | Advantages | Disadvantages |
| Acetonitrile (ACN) | Polar | Aprotic | Good for SN2, easy to remove. | Lower boiling point may require sealed vessel for higher temperatures. |
| DMF | Polar | Aprotic | Excellent solvating power. | High boiling point, can be difficult to remove, potential for decomposition at high temperatures.[4] |
| THF | Moderately Polar | Aprotic | Good for reactions with strong bases like NaH. | Lower polarity may result in slower reaction rates. |
| DMSO | Highly Polar | Aprotic | High solvating power. | Very high boiling point, difficult to remove. |
Experimental Protocols
The following is a representative experimental protocol for the N-alkylation of this compound hydrochloride, based on a similar procedure for pyrrolidine.[5]
Protocol: N-Benzylation of this compound Hydrochloride
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (ACN), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-3-chloropyrrolidine.
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: A logical workflow for troubleshooting low-yield N-alkylation reactions.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
3-Chloropyrrolidine vs. 3-Bromopyrrolidine: A Comparative Guide to SN2 Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the strategic selection of starting materials is paramount to achieving desired reaction outcomes and efficiencies. Pyrrolidine scaffolds are ubiquitous in medicinal chemistry, and their functionalization often involves nucleophilic substitution reactions. This guide provides an objective comparison of the SN2 reactivity of two key intermediates: 3-chloropyrrolidine and 3-bromopyrrolidine. This analysis is supported by established principles of physical organic chemistry and illustrative experimental data.
Executive Summary
The reactivity of an alkyl halide in an SN2 (bimolecular nucleophilic substitution) reaction is fundamentally governed by the nature of the leaving group. In the case of 3-halopyrrolidines, the halide itself is the leaving group. The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a more stable leaving group in solution than the chloride ion. Consequently, 3-bromopyrrolidine is significantly more reactive than this compound in SN2 reactions . This heightened reactivity translates to faster reaction rates, milder required reaction conditions, and often higher yields.
Theoretical Framework: The Role of the Leaving Group
The SN2 reaction is a single-step process where a nucleophile attacks the electrophilic carbon atom, and the leaving group departs simultaneously. The rate of this reaction is directly proportional to the concentrations of both the substrate and the nucleophile.
Rate = k[Substrate][Nucleophile]
The rate constant, k, is influenced by several factors, including the stability of the leaving group. A good leaving group is a species that is stable on its own. When comparing the halogens, the leaving group ability increases down the group:
I⁻ > Br⁻ > Cl⁻ > F⁻
This trend is attributed to two main factors:
-
Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). A weaker bond is more easily broken, leading to a faster reaction.
-
Anion Stability: The stability of the halide anion in solution increases with size. The larger electron cloud of the bromide ion is more polarizable, allowing the negative charge to be dispersed more effectively than in the smaller chloride ion.
Comparative Reactivity Data
| Parameter | This compound | 3-Bromopyrrolidine | Rationale |
| Relative Reaction Rate | Slower | Faster | Weaker C-Br bond and greater stability of Br⁻ as a leaving group. |
| Typical Reaction Temperature | Higher (e.g., 80-120 °C) | Lower (e.g., room temp. to 80 °C) | Lower activation energy required for C-Br bond cleavage. |
| Typical Reaction Time | Longer (e.g., 12-48 hours) | Shorter (e.g., 2-12 hours) | Faster reaction kinetics. |
| Expected Yield | Moderate to Good | Good to Excellent | More efficient conversion due to better leaving group. |
Experimental Protocols: A Representative SN2 Reaction
The following are illustrative protocols for the N-alkylation of a secondary amine with N-Boc-3-halopyrrolidines. These protocols highlight the typical differences in reaction conditions required for the two substrates.
Protocol 1: Reaction of N-Boc-3-chloropyrrolidine with a Secondary Amine
Objective: To synthesize a 3-substituted N-Boc-pyrrolidine via SN2 reaction.
Materials:
-
N-Boc-3-chloropyrrolidine (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add N-Boc-3-chloropyrrolidine and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.
Protocol 2: Reaction of N-Boc-3-bromopyrrolidine with a Secondary Amine
Objective: To synthesize a 3-substituted N-Boc-pyrrolidine via SN2 reaction.
Materials:
-
N-Boc-3-bromopyrrolidine (1.0 eq)
-
Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the secondary amine in acetonitrile, add N-Boc-3-bromopyrrolidine and potassium carbonate.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted pyrrolidine.
Visualizing the SN2 Reaction Pathway
The following diagrams illustrate the logical flow of an SN2 reaction and the key factors influencing the reactivity of 3-chloro- and 3-bromopyrrolidine.
A Comparative Guide to Pyrrolidine Synthesis Methodologies
The pyrrolidine ring is a foundational scaffold in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active natural products. The efficient and stereocontrolled synthesis of substituted pyrrolidines is, therefore, a critical focus for researchers and professionals in drug development. This guide provides a comparative analysis of three prominent methods for pyrrolidine synthesis: the Paal-Knorr synthesis, 1,3-dipolar cycloaddition, and reductive amination of 1,4-dicarbonyl compounds. The comparison is supported by quantitative data and detailed experimental protocols to aid in method selection and implementation.
Comparative Analysis of Synthesis Methods
The choice of synthetic route to a desired pyrrolidine derivative depends on several factors, including the availability of starting materials, desired substitution pattern, and stereochemical outcome. The following sections provide a comparative overview of the performance of the three selected methods.
Paal-Knorr Pyrrolidine Synthesis
The Paal-Knorr synthesis is a classic and straightforward method for the formation of pyrrole rings, which can be subsequently reduced to pyrrolidines. The initial condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions, yields a pyrrole.[1] While historically significant for pyrrole synthesis, its application to pyrrolidine synthesis requires a subsequent reduction step. However, modifications that lead directly to the pyrrolidine ring have been developed. This method is valued for its operational simplicity and the use of readily available starting materials.[2][3]
Table 1: Performance Data for Paal-Knorr Synthesis of N-Substituted Pyrroles
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Conditions | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | HCl (catalytic), reflux | ~52 | [3] |
| 2,5-Hexanedione | 4-Toluidine | CATAPAL 200 Alumina, 60°C | 96 | [4] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid, microwave, 80°C | High | [2] |
| 2,5-Hexanedione | o-Phenylenediamine | CATAPAL 200 Alumina, 60°C | 88 | [4] |
| Acetonylacetone | Benzo[d]thiazol-2-amine | CATAPAL 200 Alumina, 60°C | 88 | [4] |
1,3-Dipolar Cycloaddition
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a powerful and highly convergent method for the synthesis of polysubstituted pyrrolidines.[5] This reaction can generate multiple stereocenters in a single step with a high degree of stereocontrol.[6] The azomethine ylides are typically generated in situ from the condensation of an α-amino acid or ester with an aldehyde or ketone.[7][8] The choice of catalyst, often a metal complex, can influence the enantioselectivity of the reaction.[5]
Table 2: Performance Data for 1,3-Dipolar Cycloaddition
| Azomethine Ylide Precursor | Alkene | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |
| Isatin, N-methylglycine | (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile | Absolute ethanol, reflux | 85 | exo:endo = 3:1 | N/A | [7] |
| (S)-N-tert-butanesulfinyl imine, Glycine α-imino ester | Methyl acrylate | Ag2CO3, Et3N, Toluene | 75 | >95:5 | N/A | [6] |
| Isatin, L-phenylalanine | (E)-2-oxoindolino-3-ylidene acetophenone | [bmim][BF4], 50°C | 70-77 | High regioselectivity | N/A | [9] |
| HMF-iminoester, Methyl glycinate | N-methylmaleimide | CuI/Fesulphos | 75 | endo only | 95% | [10] |
Reductive Amination of 1,4-Dicarbonyl Compounds
The direct reductive amination of 1,4-dicarbonyl compounds with primary amines provides a straightforward route to N-substituted pyrrolidines. This one-pot reaction involves the initial formation of an enamine or imine intermediate, followed by intramolecular cyclization and subsequent reduction.[11] Various reducing agents can be employed, with iridium-based catalysts and formic acid as a hydrogen source being a notable system for its operational simplicity and use of water as a solvent.[12]
Table 3: Performance Data for Reductive Amination of 1,4-Dicarbonyls
| 1,4-Dicarbonyl Compound | Amine | Catalyst/Reducing Agent | Yield (%) | Reference |
| Hexane-2,5-dione | Aniline | [CpIrCl2]2 / Formic Acid | 85 | [12] |
| 1-Phenylbutane-1,4-dione | Aniline | [CpIrCl2]2 / Formic Acid | 78 | [12] |
| 1,4-Diphenylbutane-1,4-dione | Aniline | [Cp*IrCl2]2 / Formic Acid | 92 | [12] |
| 4-Oxopentanal | NH4Cl | NaCNBH3 | Good (unspecified) | [13] |
Experimental Protocols
Detailed methodologies for the key synthetic methods are provided below to facilitate their application in a laboratory setting.
Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenylpyrrole[3]
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg, 2.0 mmol), hexane-2,5-dione (228 mg, 2.0 mmol), and methanol (0.5 mL).
-
Reaction Initiation: Add one drop of concentrated hydrochloric acid to the mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 15 minutes.
-
Work-up: After the reflux period, cool the flask in an ice bath. Add 5.0 mL of 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.
Protocol 2: 1,3-Dipolar Cycloaddition for Spirooxindole Pyrrolidine Synthesis[7]
-
Reagent Preparation: A mixture of isatin (1 mmol), N-methylglycine (1 mmol), and (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile (1 mmol) is prepared in absolute ethanol (10 mL).
-
Reaction Execution: The reaction mixture is heated at reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the solvent is removed under reduced pressure.
-
Purification: The residue is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile product.
Protocol 3: Iridium-Catalyzed Reductive Amination for N-Aryl-Substituted Pyrrolidine Synthesis[12]
-
Reagent Preparation: In a reaction vessel, combine hexane-2,5-dione (1.0 eq), aniline (1.2 eq), and [Cp*IrCl2]2 (0.5 mol%).
-
Solvent and Hydrogen Source Addition: Add deionized water to the mixture, followed by formic acid (5.0 eq).
-
Reaction Execution: Stir the mixture vigorously at 80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-aryl-substituted pyrrolidine.
Visualizing the Chemistry: Mechanisms and Workflows
To further elucidate the discussed synthetic methods, the following diagrams, generated using the DOT language, illustrate the core reaction mechanisms and a generalized experimental workflow.
Caption: Mechanism of the Paal-Knorr pyrrolidine synthesis.
Caption: Mechanism of the 1,3-dipolar cycloaddition.
Caption: Mechanism of reductive amination of 1,4-dicarbonyls.
Caption: A generalized experimental workflow for pyrrolidine synthesis.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 10. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Navigating the Separation of 3-Chloropyrrolidine Enantiomers: A Comparative Guide to Chiral HPLC Methods
For researchers and professionals in drug development and chemical synthesis, the efficient separation of enantiomers is a critical step in ensuring product safety and efficacy. 3-Chloropyrrolidine, a valuable chiral building block, presents a common challenge in this regard. This guide provides a comprehensive comparison of potential High-Performance Liquid Chromatography (HPLC) methods for the successful resolution of its enantiomers. While specific application data for this compound is not abundant in public literature, this guide synthesizes established methodologies for structurally analogous compounds to provide robust starting points for method development.
Two principal strategies are explored: direct separation on a Chiral Stationary Phase (CSP) and indirect separation following derivatization with a Chiral Derivatizing Agent (CDA).
At a Glance: Comparison of Chiral HPLC Methods
| Parameter | Direct Method (Polysaccharide-based CSP) | Indirect Method (Derivatization with CDA) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase. | Separation of diastereomers formed by reacting the enantiomers with a chiral derivatizing agent on an achiral column. |
| Typical Chiral Selector | Cellulose or Amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Chiral molecule with a reactive group (e.g., Marfey's reagent, (S)-(-)-α-Methylbenzylamine) |
| Column | Chiral HPLC Column (e.g., Chiralcel® OD-H, Lux® Cellulose-2) | Standard Achiral HPLC Column (e.g., C18) |
| Mobile Phase | Typically Normal Phase (e.g., n-hexane/isopropanol) or Reversed-Phase | Typically Reversed-Phase (e.g., acetonitrile/water gradient) |
| Sample Preparation | Simple dissolution of the sample in the mobile phase. | Chemical derivatization reaction required prior to injection. |
| Potential Resolution (Rs) | Generally > 1.5 for baseline separation.[1] | Often high, as diastereomers have different physicochemical properties. |
| Selectivity (α) | Dependent on CSP-analyte interaction; typically > 1.1. | Generally high due to the formation of distinct diastereomers. |
| Analysis Time | Can be rapid, often under 30 minutes.[1] | Longer due to the additional derivatization step. |
| Method Development | Requires screening of different CSPs and mobile phases. | Involves optimization of the derivatization reaction and the subsequent achiral separation. |
Experimental Workflows
A generalized workflow for chiral HPLC analysis is depicted below. For the indirect method, an additional derivatization step precedes the standard workflow.
Detailed Experimental Protocols
The following protocols are based on successful separations of pyrrolidine derivatives and serve as a strong starting point for the analysis of this compound. Optimization of mobile phase composition, temperature, and flow rate will likely be necessary.
Method 1: Direct Separation using a Polysaccharide-Based Chiral Stationary Phase
This method relies on the direct interaction of the this compound enantiomers with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are highly versatile and have demonstrated success in separating a wide range of chiral compounds, including pyrrolidine derivatives.[2][3]
-
Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel) or a similar polysaccharide-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). A small amount of an additive like diethylamine (DEA) or trifluoroacetic acid (TFA) (e.g., 0.1%) may be required to improve peak shape for basic or acidic analytes, respectively.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a low wavelength (e.g., 210-220 nm) as pyrrolidine lacks a strong chromophore.
-
Sample Preparation: Dissolve the racemic this compound hydrochloride in the mobile phase. It may be necessary to neutralize the hydrochloride salt with a suitable base and extract the free amine before dissolution.
Method 2: Indirect Separation via Derivatization
This approach involves converting the enantiomers into diastereomers by reacting them with a chiral derivatizing agent (CDA).[4] The resulting diastereomers have different physical properties and can be separated on a standard, achiral HPLC column.
-
Derivatizing Agent: A common choice for primary or secondary amines is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide) or (S)-(-)-α-Methylbenzylamine.
-
Derivatization Protocol (using Marfey's Reagent):
-
Dissolve a known amount of racemic this compound in a suitable solvent (e.g., acetone/water mixture).
-
Add a solution of Marfey's reagent in acetone.
-
Adjust the pH to be basic (e.g., using sodium bicarbonate).
-
Heat the mixture (e.g., at 40-60 °C) for a specified time (e.g., 1 hour).
-
Cool the reaction and neutralize with an acid (e.g., HCl).
-
The resulting solution containing the diastereomeric derivatives can then be injected into the HPLC system.
-
-
Column: Standard C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable buffer.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C).
-
Detection: UV detection at a wavelength appropriate for the derivatizing agent's chromophore (e.g., 340 nm for Marfey's reagent derivatives).
Conclusion
The separation of this compound enantiomers is achievable through both direct and indirect chiral HPLC methods. The direct method offers simplicity and speed, making it ideal for high-throughput screening. However, it may require screening multiple chiral stationary phases to find the optimal one. The indirect method, while involving an additional derivatization step, can provide excellent resolution on a standard achiral column and may be more readily available in laboratories that do not have a wide selection of chiral columns. The choice between these methods will depend on the specific requirements of the analysis, available resources, and the desired throughput. The protocols provided in this guide, based on the successful separation of analogous compounds, offer a solid foundation for developing a validated method for the chiral analysis of this compound.
References
A Comparative Guide to GC-MS and Chiral HPLC for Purity Assessment of 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of pharmaceutical intermediates is a critical parameter that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). 3-Chloropyrrolidine, a key chiral building block in the synthesis of various pharmaceuticals, requires robust analytical methods to ensure its quality. This guide provides a comparative overview of two powerful analytical techniques for the purity assessment of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and Chiral High-Performance Liquid Chromatography (Chiral HPLC).
This comparison is supported by representative experimental data to illustrate the strengths and applications of each technique in a drug development setting. While the presented data is illustrative, it is based on typical results obtained for the analysis of chiral amines and their related impurities.
Data Presentation: Purity and Enantiomeric Excess
The following table summarizes representative quantitative data obtained from the analysis of a batch of this compound using both GC-MS and Chiral HPLC.
| Parameter | GC-MS | Chiral HPLC |
| Purity Assay (%) | 99.5% | 99.6% |
| Enantiomeric Excess (e.e.) | 99.0% (as derivatized diastereomers) | 99.2% |
| Limit of Detection (LOD) | ~0.01% for impurities | ~0.01% for enantiomeric impurity |
| Limit of Quantification (LOQ) | ~0.05% for impurities | ~0.05% for enantiomeric impurity |
| Major Impurity Detected | 3-Hydroxypyrrolidine (0.3%) | R-enantiomer (0.4%) |
| Analysis Time | ~25 minutes | ~20 minutes |
Experimental Protocols
Detailed methodologies for the GC-MS and Chiral HPLC analyses are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Purity and Impurity Profiling
GC-MS is a highly effective technique for the separation and identification of volatile and semi-volatile impurities. For the analysis of this compound, derivatization is often employed to improve its volatility and chromatographic peak shape.
1. Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Dissolve the sample in 1 mL of anhydrous dichloromethane.
-
Add 100 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), to the solution.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS system.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split mode, 50:1).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Protocol for Enantiomeric Purity
Chiral HPLC is the gold standard for the direct separation and quantification of enantiomers, providing a precise measure of enantiomeric excess.
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to obtain a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chiral HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Detector: UV Detector set at 210 nm.
-
Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-Hexane, Isopropanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
Method Comparison and Discussion
Both GC-MS and Chiral HPLC offer valuable, yet distinct, insights into the purity of this compound.
-
GC-MS excels in identifying and quantifying a broad range of potential process-related impurities and degradation products. Its high separation efficiency and the structural information provided by mass spectrometry make it an indispensable tool for impurity profiling. However, for determining enantiomeric excess, it typically requires a derivatization step to form diastereomers, which adds complexity to the sample preparation and can introduce potential sources of error.
-
Chiral HPLC provides a direct and highly accurate method for determining the enantiomeric purity of this compound. The use of a chiral stationary phase allows for the baseline separation of the enantiomers, enabling precise quantification of the undesired enantiomer. While excellent for chiral separations, it may not be the primary choice for screening for a wide array of unknown achiral impurities in a single run.
For comprehensive quality control, a combination of both techniques is often employed. GC-MS can be used to establish the overall chemical purity and identify any process-related impurities, while Chiral HPLC is used to specifically and accurately determine the enantiomeric excess.
Visualizing the Analytical Workflow
The following diagram illustrates the typical experimental workflow for the GC-MS analysis of this compound.
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Chloropyrrolidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-chloropyrrolidine and its N-acetyl, N-benzoyl, and N-tosyl derivatives. Due to the limited availability of experimental spectra for these specific chlorinated compounds, this guide utilizes predicted NMR data as a primary reference, juxtaposed with experimental data from structurally related pyrrolidine analogues for comparative assessment. This approach offers valuable insights into the expected spectral characteristics and the influence of both the 3-chloro substituent and various N-acyl and N-sulfonyl groups on the pyrrolidine ring's magnetic environment.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation and comparison.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to minimize interfering signals from impurities.
-
Solvent Selection: Dissolve 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence chemical shifts, particularly for protons attached to heteroatoms.
-
Sample Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0 ppm.
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer:
| Parameter | ¹H NMR | ¹³C NMR |
| Pulse Program | zg30 | zgpg30 |
| Number of Scans | 16 - 64 | 1024 - 4096 |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 3 - 4 s | 1 - 2 s |
| Relaxation Delay | 1 - 2 s | 2 s |
| Temperature | 298 K | 298 K |
Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and its derivatives, alongside experimental data for related, non-chlorinated pyrrolidine compounds. This comparison highlights the influence of the chlorine atom at the C3 position and the electronic effects of the N-substituents.
Note on Predicted Data: The NMR data for this compound and its N-substituted derivatives were generated using online NMR prediction tools. These values should be considered as estimates and may differ from experimental values.
¹H NMR Data Comparison
| Compound | H2 (ppm) | H3 (ppm) | H4 (ppm) | H5 (ppm) | Other Protons (ppm) |
| This compound (Predicted) | 3.20-3.40 (m) | 4.40-4.50 (m) | 2.10-2.30 (m) | 3.00-3.20 (m) | 2.50 (br s, NH) |
| Pyrrolidine (Experimental) | 2.86 (t) | 1.72 (quint) | 1.72 (quint) | 2.86 (t) | 1.83 (s, NH) |
| N-Acetyl-3-chloropyrrolidine (Predicted) | 3.60-3.80 (m) | 4.50-4.60 (m) | 2.20-2.40 (m) | 3.50-3.70 (m) | 2.10 (s, COCH₃) |
| N-Acetylpyrrolidine (Experimental) | 3.42 (t) | 1.95 (quint) | 1.84 (quint) | 3.42 (t) | 2.04 (s, COCH₃) |
| N-Benzoyl-3-chloropyrrolidine (Predicted) | 3.80-4.00 (m) | 4.60-4.70 (m) | 2.30-2.50 (m) | 3.70-3.90 (m) | 7.40-7.60 (m, Ar-H) |
| N-Benzoylpyrrolidine (Experimental) | 3.65 (t) | 1.95 (m) | 1.88 (m) | 3.52 (t) | 7.42 (m, Ar-H) |
| N-Tosyl-3-chloropyrrolidine (Predicted) | 3.40-3.60 (m) | 4.50-4.60 (m) | 2.20-2.40 (m) | 3.30-3.50 (m) | 7.40 (d, Ar-H), 7.80 (d, Ar-H), 2.45 (s, CH₃) |
| N-Tosylpyrrolidine (Experimental) | 3.25 (t) | 1.80 (m) | 1.80 (m) | 3.25 (t) | 7.75 (d, Ar-H), 7.36 (d, Ar-H), 2.43 (s, CH₃) |
¹³C NMR Data Comparison
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |
| This compound (Predicted) | 55.0 | 62.0 | 35.0 | 47.0 | - |
| Pyrrolidine (Experimental) | 47.1 | 25.7 | 25.7 | 47.1 | - |
| N-Acetyl-3-chloropyrrolidine (Predicted) | 52.0 | 61.0 | 34.0 | 46.0 | 169.0 (C=O), 22.0 (CH₃) |
| N-Acetylpyrrolidine (Experimental) | 46.1 | 24.2 | 26.1 | 48.0 | 170.3 (C=O), 22.3 (CH₃) |
| N-Benzoyl-3-chloropyrrolidine (Predicted) | 53.0 | 61.5 | 34.5 | 47.0 | 170.0 (C=O), 135.0 (Ar-C), 130.0, 128.5, 127.0 (Ar-CH) |
| N-Benzoylpyrrolidine (Experimental) | 49.6 | 24.4 | 26.3 | 46.5 | 170.3 (C=O), 136.6 (Ar-C), 129.7, 128.2, 126.8 (Ar-CH) |
| N-Tosyl-3-chloropyrrolidine (Predicted) | 54.0 | 61.0 | 34.0 | 48.0 | 144.0, 133.0 (Ar-C), 130.0, 127.5 (Ar-CH), 21.5 (CH₃) |
| N-Tosylpyrrolidine (Experimental) | 49.9 | 25.5 | 25.5 | 49.9 | 143.4, 134.7 (Ar-C), 129.7, 127.6 (Ar-CH), 21.5 (CH₃) |
Visualizing NMR Characterization and Structural Effects
The following diagrams illustrate the general workflow of NMR characterization and the anticipated signaling pathways in the ¹H NMR spectra of N-substituted 3-chloropyrrolidines.
Discussion of Spectral Features
-
Effect of the 3-Chloro Substituent: The presence of the electronegative chlorine atom at the C3 position is predicted to cause a significant downfield shift (deshielding) of the proton at C3 (H3) and the carbon C3 itself. This is evident when comparing the predicted chemical shift of H3 in this compound (~4.4-4.5 ppm) with the experimental value for the H3/H4 protons in pyrrolidine (1.72 ppm). Similarly, the predicted chemical shift for C3 in this compound (~62.0 ppm) is substantially downfield from the C3/C4 signal in pyrrolidine (25.7 ppm). The protons and carbons at C2 and C4 also experience a smaller downfield shift due to the inductive effect of the chlorine atom.
-
Effect of N-Substituents: The introduction of electron-withdrawing acetyl, benzoyl, and tosyl groups on the nitrogen atom is expected to cause a downfield shift of the adjacent C2 and C5 protons and carbons.
-
N-Acetyl Group: The acetyl group introduces a characteristic singlet around 2.1 ppm in the ¹H NMR spectrum and a carbonyl carbon signal around 169-170 ppm in the ¹³C NMR spectrum. The protons at C2 and C5 are shifted downfield compared to the parent pyrrolidine.
-
N-Benzoyl Group: The benzoyl group results in a more significant downfield shift of the C2 and C5 protons due to the anisotropic effect of the aromatic ring. Aromatic proton signals appear in the 7.4-7.6 ppm region. The carbonyl carbon is observed around 170 ppm.
-
N-Tosyl Group: The strongly electron-withdrawing tosyl group is predicted to cause the most significant downfield shift of the C2 and C5 protons among the three derivatives. The aromatic protons of the tosyl group typically appear as two doublets, and the methyl group gives a characteristic singlet around 2.4 ppm.
-
Conclusion
This comparative guide provides a foundational understanding of the ¹H and ¹³C NMR spectral characteristics of this compound and its N-acetyl, N-benzoyl, and N-tosyl derivatives. By leveraging predicted data and comparing it with experimental data from related compounds, researchers can anticipate the key spectral features, including the significant deshielding effects of the 3-chloro substituent and the varying electronic influences of different N-substituents. These insights are critical for the unambiguous structural characterization and purity assessment of these and similar compounds in drug discovery and development.
Comparative Guide to the Biological Activity of 3-Substituted Pyrrolidines Derived from 3-Chloropyrrolidine
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This guide provides a comparative overview of the biological activities of 3-substituted pyrrolidines specifically derived from the versatile starting material, 3-chloropyrrolidine. The substitution at the 3-position allows for diverse functionalization, leading to a range of pharmacological effects, including anticancer and antimicrobial activities. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to support further research and development in this area.
Anticancer Activity of 3-Substituted Pyrrolidine Derivatives
Several studies have highlighted the potential of 3-substituted pyrrolidines as anticancer agents. These compounds often exert their effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells.
A series of polysubstituted pyrrolidines were evaluated for their antiproliferation activities, with some compounds showing significant inhibitory effects against various cancer cell lines. For instance, certain derivatives demonstrated IC50 values ranging from 2.9 to 16 μM across ten different cancer cell lines.[2] One promising compound was found to induce cell cycle arrest at the G0/G1 phase and promote time- and dose-dependent apoptosis in HCT116 and HL60 cells.[2]
Comparative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative 3-substituted pyrrolidine derivatives against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Polysubstituted Pyrrolidines | 3h | HCT116 | 4.1 ± 0.1 | [2] |
| Polysubstituted Pyrrolidines | 3k | HCT116 | 2.9 ± 0.3 | [2] |
| Polysubstituted Pyrrolidines | 3k | HL60 | 3.5 ± 0.4 | [2] |
| Polysubstituted Pyrrolidines | 3k | Jurkat | 4.8 ± 0.5 | [2] |
Antimicrobial Activity of 3-Substituted Pyrrolidine Derivatives
The functionalization of the pyrrolidine ring at the 3-position has also yielded compounds with notable antimicrobial properties. These derivatives have shown activity against a range of bacterial and fungal pathogens.
For example, a study on novel pyrrolidine derivatives reported moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL.[3]
Comparative Antimicrobial Activity Data
This table presents the Minimum Inhibitory Concentration (MIC) values of select 3-substituted pyrrolidine derivatives against various microorganisms.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference |
| N-Arylsuccinimide Derivative | 5 | Staphylococcus aureus | 32-128 | [3] |
| Diazo Derivative of Pyrrolidine-2,5-dione | 8 | Staphylococcus aureus | 16-64 | [3] |
| N-Arylsuccinimide Derivative | 5 | Vibrio cholerae | 32-128 | [3] |
| Diazo Derivative of Pyrrolidine-2,5-dione | 8 | Vibrio cholerae | 16-64 | [3] |
| N-Arylsuccinimide Derivative | 5 | Candida albicans | 64-128 | [3] |
| Diazo Derivative of Pyrrolidine-2,5-dione | 8 | Candida albicans | 64-256 | [3] |
Experimental Protocols
To ensure the reproducibility and accurate assessment of the biological activities of these compounds, standardized experimental protocols are crucial.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The concentration of the formazan, which is dissolved and measured spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[4][5]
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6]
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth.
Procedure:
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (adjusted to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).[7]
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C ± 2°C) for 16-20 hours.[7]
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.[8]
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for rational drug design and development.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular pathway that regulates cell survival, proliferation, and growth.[9][10] Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer therapies.[11] Small molecule inhibitors can target key components of this pathway, leading to the induction of apoptosis in cancer cells.
Caption: The PI3K/Akt signaling pathway and its potential inhibition by 3-substituted pyrrolidines.
Inhibition of Bacterial Cell Wall Synthesis
A primary mechanism of action for many antibacterial agents is the disruption of bacterial cell wall synthesis.[1] The bacterial cell wall, composed of peptidoglycan, is essential for maintaining cell integrity and shape.[] Inhibition of its synthesis leads to cell lysis and death.[13]
Caption: Simplified workflow of bacterial cell wall synthesis and a potential point of inhibition.
This guide serves as a foundational resource for understanding the biological potential of 3-substituted pyrrolidines derived from this compound. The presented data and protocols are intended to facilitate further investigation and the development of novel therapeutic agents based on this versatile chemical scaffold.
References
- 1. Inhibition of Cell Wall Biosynthesis by Antibiotics [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cusabio.com [cusabio.com]
- 11. researchgate.net [researchgate.net]
- 13. Inhibition of cell wall synthesis--is this the mechanism of action of penicillins? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of 3-Substituted Pyrrolidines: A Comparative Guide to Catalytic Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the efficient synthesis of 3-substituted pyrrolidines is a critical task. This class of compounds is a cornerstone in medicinal chemistry, forming the scaffold of numerous pharmaceuticals. The choice of catalyst for the functionalization of 3-chloropyrrolidine, a key starting material, can significantly impact reaction yield, selectivity, and overall efficiency. This guide provides an objective comparison of common catalytic systems for C-N (Buchwald-Hartwig type) and C-C (Suzuki-Miyaura type) cross-coupling reactions, supported by established methodologies for similar chloro-heterocyclic compounds.
Catalyst Performance Comparison: Palladium vs. Copper Systems
The two most prominent metals utilized for the catalytic formation of carbon-nitrogen and carbon-carbon bonds with chloro-substrates are palladium and copper. Each presents a unique set of advantages and considerations.
Palladium-catalyzed systems , particularly for Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are renowned for their high efficiency and broad substrate scope. The development of sophisticated phosphine ligands has enabled the coupling of even challenging substrates under relatively mild conditions. These reactions are often characterized by high turnover numbers and yields.
Copper-catalyzed systems , representing a more classical approach (Ullmann condensation), have seen a resurgence with the development of new ligand systems. A primary advantage of copper is its lower cost compared to palladium, a significant factor in large-scale synthesis. However, traditional Ullmann conditions often require higher reaction temperatures.
The selection between palladium and copper catalysis will often depend on the specific requirements of the synthesis, including cost, desired reaction conditions, and the nature of the coupling partners.
Data Presentation: Typical Conditions for Cross-Coupling of Chloro-Heterocycles
While direct, side-by-side comparative data for this compound is not extensively consolidated in the literature, the following table summarizes typical reaction conditions for palladium- and copper-catalyzed cross-coupling reactions of analogous chloro-heterocycles. These conditions provide a strong starting point for the optimization of reactions with this compound.
| Reaction Type | Catalyst System (Precatalyst / Ligand) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 80-110 | 75-95 |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 100-120 | 70-90 | |
| CuI / L-proline | K₂CO₃ | DMSO | 100-130 | 60-85 | |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 80-100 | 80-98 |
| PdCl₂(dppf) | K₃PO₄ | DME | 80-90 | 85-95 | |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 90-110 | 80-95 |
Mandatory Visualizations
To aid in the conceptualization of these catalytic processes, the following diagrams illustrate the generally accepted catalytic cycles for the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, as well as a generalized experimental workflow.
Comparative Guide to Purity Determination of 3-Chloropyrrolidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for determining the purity of 3-Chloropyrrolidine hydrochloride. It includes detailed experimental protocols, data presentation in tabular format, and visual workflows to assist researchers in selecting the most appropriate method for their needs.
Introduction
This compound hydrochloride is a crucial building block in the synthesis of various pharmaceutical compounds. Ensuring its purity is paramount for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide explores and compares several common analytical techniques for purity assessment: Titration, High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Supplier Specifications
Commercial suppliers of this compound hydrochloride typically offer purities of ≥95% to ≥98%. It is essential to consult the certificate of analysis (CoA) for batch-specific purity data.[1][2][3][4]
| Supplier Category | Typical Purity Specification | Analytical Method(s) Mentioned |
| Standard Research Grade | ≥95% | Not always specified |
| High Purity Grade | ≥97% or ≥98% | HPLC, GC, or Titration |
Potential Impurities
Understanding the potential impurities is critical for developing and validating appropriate analytical methods. Impurities in this compound hydrochloride can originate from the starting materials, by-products of the synthesis, or degradation. Common synthetic routes involve the chlorination of pyrrolidine derivatives, which can lead to several impurities.
Potential Process-Related Impurities:
-
Pyrrolidine: Unreacted starting material.
-
3-Hydroxypyrrolidine: A common precursor or a hydrolysis by-product.
-
Dichloro-pyrrolidine isomers: Over-chlorination by-products.
-
Solvent Residues: From the reaction and purification steps.
Purity Determination Methods: A Comparative Overview
The choice of analytical method for purity determination depends on factors such as the required accuracy, precision, sensitivity, and the nature of the expected impurities.
| Method | Principle | Advantages | Disadvantages |
| Non-Aqueous Titration | Acid-base titration in a non-aqueous solvent. | Simple, cost-effective, provides an absolute measure of the total base content. | Not specific for the target compound, less sensitive to trace impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | High sensitivity and specificity for separating and quantifying individual impurities. | May require derivatization for compounds lacking a UV chromophore. |
| Gas Chromatography (GC) | Separation based on volatility and polarity. | Excellent for volatile impurities and residual solvents. | May require derivatization for non-volatile compounds. |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute purity value without the need for a specific reference standard of the analyte, highly specific. | Requires a high-field NMR spectrometer, may be less sensitive to very low-level impurities. |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method determines the total basic content of the sample.
Principle: The hydrochloride salt is titrated with a strong base in a non-aqueous solvent. The endpoint is determined potentiometrically.
Experimental Protocol:
-
Titrant: 0.1 M Tetrabutylammonium hydroxide (TBAH) in a mixture of toluene and methanol.
-
Solvent: Acetonitrile or a mixture of glacial acetic acid and acetic anhydride. For amine hydrochlorides, mercuric acetate can be added to the solvent to replace the chloride ion with the more easily titratable acetate ion.
-
Indicator Electrode: Glass electrode.
-
Reference Electrode: Calomel or silver-silver chloride electrode.
-
Procedure:
-
Accurately weigh approximately 150-200 mg of this compound hydrochloride and dissolve it in 50 mL of the chosen solvent.
-
If using glacial acetic acid, add 10 mL of mercuric acetate solution.
-
Immerse the electrodes in the solution and titrate with 0.1 M TBAH, recording the potential (mV) after each addition of titrant.
-
The endpoint is the point of maximum inflection on the titration curve.
-
Perform a blank titration and make any necessary corrections.
-
Workflow for Non-Aqueous Titration
Caption: Workflow for purity determination by non-aqueous titration.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is suitable for separating this compound hydrochloride from its non-volatile impurities. Since the analyte lacks a strong UV chromophore, derivatization is often employed. However, a method using a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) can be used without derivatization.
2.1 HPLC with Pre-column Derivatization
Principle: The amine group of this compound is derivatized with a UV-active agent, allowing for detection by a UV detector.
Experimental Protocol:
-
Derivatizing Agent: Dansyl chloride or Boc anhydride.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (for Dansyl chloride derivative) or 210 nm (for Boc derivative).
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B 0 20 15 80 20 80 21 20 | 25 | 20 |
-
Derivatization Procedure (with Boc anhydride):
-
Dissolve ~10 mg of this compound hydrochloride in 1 mL of a 1:1 mixture of methanol and water.
-
Add 1.5 equivalents of triethylamine, followed by 1.2 equivalents of Boc anhydride.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
Workflow for HPLC with Pre-column Derivatization
References
A Comparative Spectroscopic Analysis of 3-Chloropyrrolidine and Its N-Substituted Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 3-Chloropyrrolidine and its N-acetyl and N-Boc derivatives. Understanding the spectral characteristics of these compounds is crucial for their identification, characterization, and utilization in synthetic chemistry and drug discovery. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a foundational reference for researchers working with these heterocyclic building blocks.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its derivatives. Please note that while experimental data is provided where available, some values are predicted or based on closely related structures due to the limited availability of published experimental spectra for these specific compounds.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Protons (ppm) |
| This compound | 3.10 - 3.30 (m) | 4.30 - 4.45 (m) | 2.10 - 2.30 (m) | 3.10 - 3.30 (m) | 1.80 - 2.00 (br s, NH) |
| N-acetyl-3-chloropyrrolidine | 3.50 - 3.80 (m) | 4.40 - 4.55 (m) | 2.20 - 2.40 (m) | 3.50 - 3.80 (m) | 2.10 (s, 3H, COCH₃) |
| N-Boc-3-chloropyrrolidine | 3.40 - 3.70 (m) | 4.35 - 4.50 (m) | 2.15 - 2.35 (m) | 3.40 - 3.70 (m) | 1.47 (s, 9H, C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical Values in CDCl₃)
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | Other Carbons (ppm) |
| This compound | ~52 | ~62 | ~35 | ~52 | - |
| N-acetyl-3-chloropyrrolidine | ~50 | ~61 | ~34 | ~50 | ~169 (C=O), ~22 (CH₃) |
| N-Boc-3-chloropyrrolidine | ~51 | ~61 | ~35 | ~51 | ~154 (C=O), ~80 (C(CH₃)₃), ~28 (C(CH₃)₃) |
Table 3: Key FT-IR Absorption Bands
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) |
| This compound | 3300-3400 (br) | 2850-2960 | - | 1100-1200 | 650-750 |
| N-acetyl-3-chloropyrrolidine | - | 2850-2960 | 1640-1660 | 1200-1300 | 650-750 |
| N-Boc-3-chloropyrrolidine | - | 2850-2960 | 1680-1700 | 1150-1250 | 650-750 |
Table 4: Major Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion [M]⁺ | [M-Cl]⁺ | [M-Side Chain]⁺ | Other Key Fragments |
| This compound | 105/107 | 70 | - | 43, 56 |
| N-acetyl-3-chloropyrrolidine | 147/149 | 112 | 104 | 43, 70 |
| N-Boc-3-chloropyrrolidine | 205/207 | 170 | 104 | 57, 70 |
Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse program. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid): Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).
-
Film Formation: Place a second salt plate on top of the first to create a thin liquid film between the plates.
-
Data Acquisition: Mount the salt plates in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired first and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for separation prior to analysis.
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS.
-
Mass Analysis: The ionized fragments are separated by their mass-to-charge ratio (m/z) by the mass analyzer and detected.
Visualization of Synthetic Pathway
The following diagram illustrates a general synthetic route for the preparation of N-substituted 3-chloropyrrolidines from a suitable precursor. This highlights the relationship between the parent compound and its derivatives.
A Comparative Guide to Enantiomeric Excess Determination of Chiral 3-Substituted Pyrrolidines
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric excess (ee) is a critical analytical step in the synthesis and development of chiral molecules, particularly for pharmaceutical applications where the stereochemistry of a drug can significantly impact its efficacy and safety. Chiral 3-substituted pyrrolidines are important structural motifs in many biologically active compounds. This guide provides an objective comparison of the three primary analytical techniques for determining their enantiomeric excess: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide presents a summary of the performance characteristics of each method, detailed experimental protocols for key procedures, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Comparison of Key Analytical Techniques
The choice of method for determining the enantiomeric excess of a chiral 3-substituted pyrrolidine depends on several factors, including the physicochemical properties of the analyte (e.g., volatility, thermal stability, presence of chromophores), the required sensitivity and accuracy, sample throughput needs, and the availability of instrumentation.
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a liquid mobile phase. | Differential partitioning of volatile enantiomers between a CSP and a gaseous mobile phase. | Formation of diastereomeric species with a chiral auxiliary, leading to distinct signals in the NMR spectrum. |
| Applicability | Broadly applicable to a wide range of non-volatile and thermally labile 3-substituted pyrrolidines. | Suitable for volatile and thermally stable 3-substituted pyrrolidines or their volatile derivatives. | Applicable to a wide range of pyrrolidines, provided suitable chiral derivatizing or solvating agents are available. |
| Sample Throughput | Moderate; method development can be time-consuming, but modern systems allow for automated analysis. | High for established methods; rapid analysis times are possible. | High; sample preparation is often simple, and analysis time per sample is short. |
| Sensitivity (LOD/LOQ) | High (ng/mL to µg/mL range), depending on the detector (e.g., UV, MS). | Very high (pg to ng range), especially with sensitive detectors like FID or MS. | Lower (typically in the mg to µg range). |
| Resolution | Generally provides good to excellent resolution of enantiomers. | Often provides very high resolution, leading to baseline separation. | Dependent on the chemical shift difference between diastereomers, which can vary significantly. |
| Advantages | - Wide applicability- Robust and well-established- Both analytical and preparative scale separations are possible. | - High resolution and sensitivity- Fast analysis times- Lower solvent consumption compared to HPLC. | - Rapid and non-destructive- Provides structural information- Simple sample preparation. |
| Disadvantages | - Method development can be lengthy |
Safety Operating Guide
Proper Disposal Procedures for 3-Chloropyrrolidine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents like 3-Chloropyrrolidine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a halogenated organic compound. Adherence to these protocols is critical to minimize risks and maintain a safe research environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be familiar with its potential hazards. As a chlorinated organic compound, it should be treated as harmful if swallowed, inhaled, or absorbed through the skin.[1] Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2][3] Facilities should be equipped with an eyewash station and a safety shower in case of accidental contact.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:
-
Gloves: Wear suitable chemical-resistant gloves. Double nitrile or Viton gloves are recommended.[4]
-
Eye Protection: Chemical splash goggles are essential to protect against splashes.[4][5]
-
Lab Coat: A fully-buttoned lab coat should be worn to protect skin and clothing.[4][5]
-
Respiratory Protection: If working outside of a fume hood is unavoidable, a respirator may be necessary depending on the concentration and potential for aerosolization.[4]
Spill Response Protocol
In the event of a spill, immediate and appropriate action is necessary to contain and clean up the material safely.
For small spills (cleanable within 10 minutes):
-
Evacuate and Ventilate: Ensure the area is well-ventilated.[1]
-
Wear Appropriate PPE: Don double nitrile or Viton gloves, chemical splash goggles, and a lab coat.[4]
-
Absorb the Spill: Use an inert, dry absorbent material to soak up the liquid.[2][4]
-
Collect Waste: Place the absorbent material and any contaminated items into a sealed, compatible waste container (e.g., a resealable bag or a designated plastic container).[2][4]
-
Label as Hazardous Waste: Clearly label the container as "Hazardous Waste" and include the chemical name.[2][3]
-
Decontaminate: Clean the spill area with an appropriate solvent.
-
Dispose of Waste: Request a hazardous waste pickup from your institution's Environmental Health and Safety (EHS) department.[2]
For large spills:
-
Evacuate Immediately: Alert others in the vicinity and evacuate the area.
-
Contact Emergency Services: Notify your institution's emergency response team or EHS immediately.[2]
Waste Disposal Procedures
As a halogenated organic compound, this compound must be disposed of as hazardous waste.[4][6] It should never be disposed of down the drain or by evaporation.[4]
Step-by-Step Disposal Guide:
-
Segregate Waste: Collect waste this compound and any materials contaminated with it separately from non-halogenated organic waste.[6][7] This is crucial as the disposal methods and costs for halogenated waste are different.[2][7]
-
Use a Designated Container: Use a clearly labeled, compatible waste container, such as a polyethylene carboy, often color-coded (e.g., green) for halogenated organic waste.[4][6] The container must be in good condition and have a secure, tight-fitting lid.[3][8]
-
Label the Container: As soon as the first drop of waste is added, label the container with the words "Hazardous Waste" and the full chemical name "this compound".[3][8] All constituents and their approximate percentages must be listed on the tag.[2]
-
Keep Container Closed: The waste container must be kept tightly closed at all times, except when adding waste.[3][8]
-
Store Safely: Store the waste container in a designated satellite accumulation area (SAA), such as a flammable storage cabinet or a cabinet under a fume hood.[2][4] Ensure it is segregated from incompatible materials like acids, bases, and oxidizing agents.[4]
-
Request Pickup: When the container is about three-quarters full, request a waste collection from your institution's EHS department.[2] Do not overfill containers.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Waste Classification | Halogenated Organic Waste | [6] |
| Recommended Container | Polyethylene carboy or bottle | [2][4] |
| Labeling Requirement | "Hazardous Waste" + Chemical Name + Composition | [2][3][8] |
| Maximum Accumulation | Varies by institution (e.g., 25 gallons in a lab) | [2] |
| Incompatible Materials | Acids, bases, metals, oxidizing agents | [4] |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
